5-Feruloylquinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O9/c1-25-12-6-9(2-4-10(12)18)3-5-14(20)26-13-8-17(24,16(22)23)7-11(19)15(13)21/h2-6,11,13,15,18-19,21,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,13-,15+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGZUCNPTLULOL-KQJPBSFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C[C@](C[C@H]([C@@H]2O)O)(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401341746 | |
| Record name | 3-Feruloylquinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401341746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87099-72-7 | |
| Record name | 3-Feruloylquinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Feruloylquinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401341746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-FERULOYLQUINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DG2CT594J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Feruloylquinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240478 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Natural Sources of 5-Feruloylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of 5-Feruloylquinic acid (5-FQA), a bioactive phenolic compound of significant interest for its antioxidant, anti-inflammatory, and potential therapeutic properties. This document details the quantitative distribution of 5-FQA across various plant species, outlines experimental protocols for its extraction and analysis, and illustrates its engagement with key cellular signaling pathways.
Natural Occurrence and Distribution of this compound
This compound is a hydroxycinnamic acid derivative synthesized in a variety of plants, where it plays a role in defense mechanisms and contributes to their sensory and nutritional qualities. It is an ester formed from ferulic acid and quinic acid. The concentration of 5-FQA varies considerably among different plant species and even between different parts of the same plant.
Major Dietary and Botanical Sources
The primary natural sources of 5-FQA are coffee beans, certain fruits, and medicinal herbs. Green coffee beans, particularly of the Coffea canephora (Robusta) variety, are a rich source, with 5-FQA comprising a significant portion of their total chlorogenic acid content.[1] Other notable sources include loquat fruits (Eriobotrya japonica), aronia berries (Aronia melanocarpa), and various medicinal plants.[1][2]
Quantitative Analysis of this compound in Natural Sources
The following tables summarize the quantitative data for 5-FQA content in various natural sources, compiled from multiple scientific studies. These values can vary based on factors such as cultivar, geographical origin, ripeness, and processing methods.
Table 1: this compound Content in Fruits
| Fruit | Plant Part | Concentration (mg/g Dry Weight) | Reference |
| Loquat (Eriobotrya japonica) | Peel | 0.13 - 0.98 | [2] |
| Loquat (Eriobotrya japonica) | Pulp | 0.13 - 0.98 | [2] |
| Loquat (Eriobotrya japonica var. Navela) | Juice | 6.67 ± 0.73 |
Table 2: this compound Content in Coffee Beans
| Coffee Type | Bean State | Concentration | Reference |
| Coffea canephora (Robusta) | Green | 10-15% of total Chlorogenic Acids | |
| General | Green | ~1% of dry beans |
Table 3: this compound Content in Medicinal Plants
| Plant Species | Concentration (mg/100g Dry Weight) | Reference |
| Ilex paraguariensis (Green) | 159 | |
| Pimpinella anisum | 2.6 |
Experimental Protocols for Extraction and Quantification
Accurate determination of 5-FQA content requires robust extraction and analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common techniques employed for the quantification of 5-FQA in plant matrices.
Extraction of this compound
A general protocol for the extraction of 5-FQA from plant material is outlined below. Optimization of parameters such as solvent composition, temperature, and extraction time may be necessary for different plant matrices.
Experimental Workflow for Extraction
Caption: A generalized workflow for the extraction of this compound from plant samples.
Detailed Methodology:
-
Sample Preparation: Fresh plant material is washed and dried (e.g., in an air circulation oven at 60°C) to a constant weight. The dried material is then ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered sample is extracted with a suitable solvent. A common solvent system is an aqueous solution of methanol (e.g., 40%). The ratio of solvent to sample should be optimized, and the extraction can be performed with agitation for a defined period.
-
Clarification: The extract is filtered through paper (e.g., Whatman No. 1) to remove solid plant debris.
-
Protein Precipitation (if necessary): For extracts with high protein content, a precipitation step using Carrez solutions can be employed to prevent interference during chromatographic analysis. The mixture is agitated, allowed to stand, and then filtered.
-
Final Filtration: The clarified extract is filtered through a 0.45 µm syringe filter prior to injection into the HPLC or LC-MS/MS system to remove any remaining particulate matter.
Quantification by HPLC and LC-MS/MS
HPLC-UV Analysis:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a binary solvent system is common. For example, Solvent A: 1% formic acid in water, and Solvent B: acetonitrile. The gradient is programmed to achieve optimal separation of phenolic compounds.
-
Detection: A UV detector set at 325 nm is suitable for the detection of chlorogenic acids, including 5-FQA.
-
Quantification: Quantification is performed by comparing the peak area of 5-FQA in the sample to a calibration curve generated using a pure standard of this compound.
LC-MS/MS Analysis:
For more sensitive and selective quantification, LC-MS/MS is employed.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for 5-FQA. The precursor ion [M-H]⁻ for 5-FQA is m/z 367.
Involvement in Cellular Signaling Pathways
This compound, partly through its ferulic acid moiety, is known to modulate several key signaling pathways involved in cellular health and disease. Its antioxidant and anti-inflammatory effects are attributed to its ability to interact with these pathways.
SIRT1 Activation Pathway
This compound has been identified as a potential activator of Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and longevity.
Caption: 5-FQA activates SIRT1, leading to a cascade of protective cellular responses.
Activation of SIRT1 by compounds like 5-FQA can lead to the deacetylation of various downstream targets, promoting cellular stress resistance, reducing inflammation via inhibition of the NF-κB pathway, and enhancing mitochondrial function.
Antioxidant Signaling Pathway
The antioxidant properties of 5-FQA are mediated through its ability to scavenge free radicals directly and to upregulate endogenous antioxidant defense systems, partly through the Nrf2 pathway.
Caption: 5-FQA provides antioxidant effects by direct ROS scavenging and Nrf2 pathway activation.
Anti-inflammatory Signaling Pathway
This compound and its metabolite, ferulic acid, have demonstrated anti-inflammatory effects by modulating key inflammatory pathways, such as the NF-κB signaling cascade.
Caption: 5-FQA exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
By inhibiting the activation of NF-κB, 5-FQA can suppress the expression of pro-inflammatory cytokines and mediators, thereby mitigating inflammatory responses.
This technical guide provides a foundational understanding of this compound from its natural origins to its potential mechanisms of action. Further research into its bioavailability, metabolism, and efficacy in preclinical and clinical models is warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide on the Biosynthetic Pathway of 5-Feruloylquinic Acid in Plants
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
5-Feruloylquinic acid (5-FQA), a prominent member of the hydroxycinnamic acid ester family, is a significant secondary metabolite in various plant species, notably in coffee beans. This technical guide provides a comprehensive overview of the biosynthetic pathway of 5-FQA in plants. It delineates the enzymatic steps, key intermediates, and regulatory aspects of this pathway. Furthermore, this document presents quantitative data on enzyme kinetics, detailed experimental protocols for the extraction, quantification, and enzymatic analysis of 5-FQA and its precursors, and visual representations of the biochemical cascade. This guide is intended to serve as a valuable resource for researchers in phytochemistry, plant biology, and drug discovery, facilitating a deeper understanding and further investigation into the metabolism and potential applications of this bioactive compound.
Introduction
This compound (5-FQA) is a natural phenolic compound formed through the esterification of ferulic acid and quinic acid. As a type of chlorogenic acid, 5-FQA exhibits a range of biological activities, including antioxidant properties[1]. Its presence in dietary sources, such as coffee, has prompted significant interest in its biosynthetic origins and potential pharmacological applications[2][3]. Understanding the intricate enzymatic machinery responsible for the synthesis of 5-FQA is crucial for metabolic engineering efforts aimed at enhancing its production in plants or microbial systems. This guide provides a detailed technical examination of the core biosynthetic pathway leading to 5-FQA.
The Biosynthetic Pathway of this compound
The biosynthesis of 5-FQA is an extension of the general phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. The pathway can be broadly divided into two main stages: the synthesis of the precursor, feruloyl-CoA, and the subsequent esterification of feruloyl-CoA with quinic acid.
Synthesis of Feruloyl-CoA
The formation of feruloyl-CoA begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions:
-
L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine to form cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .
-
Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the 4-position by Cinnamate 4-Hydroxylase (C4H) to yield p-coumaric acid.
-
p-Coumaric Acid to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by the formation of a thioester bond with Coenzyme A. This reaction is catalyzed by 4-Coumarate:CoA Ligase (4CL) .
-
p-Coumaroyl-CoA to Caffeoyl-CoA: p-Coumaroyl-CoA is hydroxylated at the 3-position to produce caffeoyl-CoA. This step is mediated by p-Coumaroyl-Shikimate/Quinate 3'-Hydroxylase (C3'H) , which acts on p-coumaroyl-shikimate or p-coumaroyl-quinate, followed by the action of Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT) to release caffeoyl-CoA.
-
Caffeoyl-CoA to Feruloyl-CoA: The final step in the synthesis of the feruloyl moiety is the methylation of the 3-hydroxyl group of caffeoyl-CoA. This reaction is catalyzed by Caffeoyl-CoA O-Methyltransferase (CCOAOMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor to produce feruloyl-CoA. CCoAOMT plays a crucial role in lignin biosynthesis and the production of feruloylated compounds in plants[4][5].
Esterification to form this compound
The final step in the biosynthesis of 5-FQA is the transfer of the feruloyl group from feruloyl-CoA to the 5-hydroxyl group of quinic acid. This esterification is catalyzed by Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyltransferase (HQT) . HQT is a member of the BAHD family of acyltransferases and can utilize various hydroxycinnamoyl-CoAs as acyl donors and quinic acid as the acceptor.
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes involved in the this compound biosynthetic pathway.
Table 1: Kinetic Parameters of Caffeoyl-CoA O-Methyltransferase (CCOAOMT)
| Plant Species | Substrate | Km (µM) | Vmax (pkat/mg protein) | Reference |
| Populus tremuloides | Caffeoyl-CoA | 2.5 | 138 | Tsai et al., 1998 |
| Zea mays | Caffeoyl-CoA | 6.1 | 1,167 | Guillaumie et al., 2007 |
| Petroselinum crispum | Caffeoyl-CoA | 1.5 | 5,830 | Schmitt et al., 1991 |
Table 2: Kinetic Parameters of Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyltransferase (HQT) and Related Enzymes
| Enzyme | Plant Species | Acyl Donor | Acyl Acceptor | Km (µM) | Reference |
| HQT | Nicotiana tabacum | Caffeoyl-CoA | Quinic Acid | 25 | Niggeweg et al., 2004 |
| HQT | Solanum lycopersicum | Caffeoyl-CoA | Quinic Acid | 13 | Moglia et al., 2014 |
| HCT | Physcomitrella patens | p-Coumaroyl-CoA | Shikimate | 220 | Renault et al., 2017 |
| HCT | Physcomitrella patens | p-Coumaroyl-CoA | Quinate | 9400 | Renault et al., 2017 |
| FHT | Arabidopsis thaliana | Feruloyl-CoA | 16-Hydroxypalmitic acid | 11.7 | Gou et al., 2009 |
Experimental Protocols
Extraction of Feruloylquinic Acids from Plant Material
This protocol describes a general method for the extraction of chlorogenic acids, including 5-FQA, from plant tissues for subsequent HPLC analysis.
Materials:
-
Fresh or lyophilized plant tissue
-
80% (v/v) aqueous methanol
-
Mortar and pestle or homogenizer
-
Centrifuge
-
0.45 µm syringe filters
-
HPLC vials
Procedure:
-
Weigh approximately 100 mg of finely ground plant tissue.
-
Add 1.5 mL of 80% methanol to the sample.
-
Homogenize the sample using a mortar and pestle or a mechanical homogenizer for 2-3 minutes.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the extract at 13,000 rpm for 15 minutes.
-
Collect the supernatant and transfer it to a clean tube.
-
Repeat the extraction process (steps 2-5) on the pellet to ensure complete extraction.
-
Pool the supernatants.
-
Filter the pooled supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Store the extract at -20°C until HPLC analysis.
HPLC Method for Quantification of this compound
This protocol outlines a high-performance liquid chromatography (HPLC) method for the separation and quantification of 5-FQA.
Instrumentation and Conditions:
-
HPLC System: Agilent 1100 Series or equivalent, equipped with a diode array detector (DAD).
-
Column: Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm particle size, or equivalent reverse-phase C18 column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-35 min: Linear gradient from 5% to 42% B
-
35-38 min: Isocratic at 42% B
-
38-40 min: Return to 5% B
-
40-45 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 325 nm.
Procedure:
-
Prepare a standard stock solution of 5-FQA of known concentration in methanol.
-
Generate a calibration curve by preparing a series of dilutions of the stock solution and injecting them into the HPLC system.
-
Inject the filtered plant extracts.
-
Identify the 5-FQA peak in the chromatogram based on its retention time compared to the standard.
-
Quantify the amount of 5-FQA in the samples by comparing the peak area to the calibration curve.
Enzyme Assay for Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyltransferase (HQT)
This protocol describes an in vitro assay to measure the activity of HQT using feruloyl-CoA and quinic acid as substrates.
Materials:
-
Purified recombinant HQT enzyme or plant protein extract
-
Feruloyl-CoA
-
Quinic acid
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
50% (v/v) Acetonitrile
-
HPLC system for product analysis
Procedure:
-
Prepare a reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.0)
-
1 mM Quinic acid
-
100 µM Feruloyl-CoA
-
Appropriate amount of HQT enzyme (e.g., 1-5 µg of purified protein)
-
-
Initiate the reaction by adding the enzyme to the mixture.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of 50% acetonitrile.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC (using the method described in section 4.2) to quantify the amount of 5-FQA produced.
-
Calculate the enzyme activity based on the rate of product formation.
Visualizations
The following diagrams illustrate the biosynthetic pathway and a typical experimental workflow.
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for 5-FQA analysis.
Conclusion
The biosynthesis of this compound is a multi-step enzymatic process deeply integrated within the broader phenylpropanoid pathway in plants. The key enzymes, Caffeoyl-CoA O-Methyltransferase (CCOAOMT) and Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyltransferase (HQT), play pivotal roles in the formation of the feruloyl moiety and its subsequent esterification to quinic acid. This technical guide has provided a detailed overview of this pathway, along with quantitative data and standardized protocols for its study. Further research, particularly in elucidating the specific kinetic properties of HQT with feruloyl-CoA and the regulatory mechanisms governing the expression of the biosynthetic genes, will be essential for advancing our ability to manipulate the production of this valuable bioactive compound. The methodologies and data presented herein offer a solid foundation for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. The measurement of feruloylquinic acids and caffeoylquinic acids in coffee beans. Development of the technique and its preliminary application to green coffee beans. | Semantic Scholar [semanticscholar.org]
- 3. The measurement of feruloylquinic acids and caffeoylquinic acids in coffee beans. Development of the technique and its preliminary application to green coffee beans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caffeoyl-CoA 3-O-methyltransferase gene family in jute: Genome-wide identification, evolutionary progression and transcript profiling under different quandaries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Knockout of CAFFEOYL-COA 3-O-METHYLTRANSFERASE 6/6L enhances the S/G ratio of lignin monomers and disease resistance in Nicotiana tabacum [frontiersin.org]
An In-depth Technical Guide to the Biological Activities of 5-Feruloylquinic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feruloylquinic acids (FQAs) are a class of phenolic compounds formed by the esterification of ferulic acid and quinic acid. As isomers of the more broadly studied chlorogenic acids, FQAs are gaining attention for their potential therapeutic applications. Found in various plant sources, including coffee beans, fruits, and vegetables, these compounds exhibit a range of biological activities, primarily attributed to their antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of the biological activities of three key isomers: 3-O-feruloylquinic acid (3-FQA), 4-O-feruloylquinic acid (4-FQA), and 5-O-feruloylquinic acid (5-FQA). This document summarizes quantitative data on their antioxidant, anti-inflammatory, and neuroprotective effects, details relevant experimental protocols, and illustrates the key signaling pathways involved.
Core Biological Activities: A Quantitative Overview
The biological efficacy of FQA isomers is fundamentally linked to their chemical structure, which influences their ability to scavenge free radicals and modulate cellular signaling pathways. The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and neuroprotective activities of 5-feruloylquinic acid and its isomers. It is important to note that the data presented is compiled from various studies, and direct comparison between isomers should be approached with caution due to potential variations in experimental conditions.
Antioxidant Activity
The antioxidant capacity of FQA isomers is a cornerstone of their biological function, enabling them to neutralize reactive oxygen species (ROS) and mitigate oxidative stress. This activity is commonly assessed using various in vitro assays.
Table 1: Antioxidant Activity of 3-O-Feruloylquinic Acid
| Assay | IC50 Value (mg/mL) | Reference |
| DPPH Radical Scavenging | 0.06 | [1] |
| ABTS Radical Scavenging | 0.017 | [1] |
| Hydroxyl Radical Scavenging | 0.49 | [1] |
Table 2: Comparative Antioxidant Activity of 5-O-Feruloylquinic Acid (5-FQA) and 5-O-Caffeoylquinic Acid (5-CQA)
| Compound | Hydroperoxyl Radical Scavenging Rate Constant (M⁻¹s⁻¹) | Reference |
| 5-FQA | 4.10 x 10⁴ | [2][3] |
| 5-CQA | 2.09 x 10⁶ |
Note: Data for 3-FQA and 4-FQA in direct comparison with 5-FQA is limited in the reviewed literature.
Anti-inflammatory Activity
FQA isomers have demonstrated the ability to modulate inflammatory responses, primarily by inhibiting the production of pro-inflammatory mediators.
Table 3: Anti-inflammatory Activity of 3-O-Feruloylquinic Acid in LPS-Stimulated RAW 264.7 Macrophages
| Effect | Concentration | Reference |
| Inhibition of NO production | 1-400 µg/mL | |
| Inhibition of IL-1β mRNA expression | 1-400 µg/mL | |
| Inhibition of IL-6 mRNA expression | 1-400 µg/mL | |
| Inhibition of iNOS mRNA expression | 1-400 µg/mL | |
| Inhibition of COX-2 mRNA expression | 1-400 µg/mL | |
| Inhibition of NF-κB mRNA expression | 1-400 µg/mL |
Neuroprotective Activity
The neuroprotective effects of FQA isomers are linked to their ability to counteract oxidative stress and modulate signaling pathways crucial for neuronal survival. While direct comparative studies are scarce, research on ferulic acid and its derivatives provides insights into their potential. Ferulic acid has been shown to protect PC12 neuronal cells from hypoxia-induced damage by increasing cell viability and reducing the release of lactate dehydrogenase (LDH).
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the biological activities of feruloylquinic acid isomers.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Sample Preparation: Dissolve the FQA isomer in methanol to prepare a series of concentrations.
-
Reaction: In a 96-well plate or cuvettes, mix a specific volume of the DPPH solution with varying concentrations of the FQA isomer solution. A control containing only DPPH and methanol is also prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader or spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the FQA isomer.
DPPH radical scavenging assay workflow.
Anti-inflammatory Assay in RAW 264.7 Macrophages
This cell-based assay is used to assess the anti-inflammatory properties of compounds by measuring the inhibition of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). The anti-inflammatory potential of a compound is determined by its ability to inhibit the production of these mediators.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the FQA isomer for a specific duration (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Use commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 according to the manufacturer's instructions.
-
-
Cell Viability Assay (MTT Assay):
-
After collecting the supernatant, add MTT solution to the cells and incubate.
-
Solubilize the resulting formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance to assess cell viability and rule out cytotoxic effects of the tested compound.
-
Workflow for assessing anti-inflammatory activity.
Neuroprotection Assay in PC-12 Cells
This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
Principle: PC-12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, exhibit neuronal characteristics and are a common model for neuroprotective studies. Oxidative stress is induced by agents like hydrogen peroxide (H₂O₂), leading to cell damage and apoptosis. A neuroprotective compound will mitigate this damage and improve cell survival.
Protocol:
-
Cell Culture: Culture PC-12 cells in an appropriate medium.
-
Cell Seeding: Seed the cells in 96-well plates.
-
Pre-treatment: Pre-treat the cells with different concentrations of the FQA isomer for a specified time (e.g., 24 hours).
-
Induction of Oxidative Stress: Expose the cells to a neurotoxic agent such as H₂O₂ for a defined period to induce oxidative stress.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to the cells and incubate.
-
Solubilize the formazan crystals and measure the absorbance to determine cell viability.
-
-
Measurement of Lactate Dehydrogenase (LDH) Release:
-
Collect the cell culture medium.
-
Measure the activity of LDH in the medium using a commercially available kit. Increased LDH release is an indicator of cell membrane damage.
-
-
Apoptosis Assessment (e.g., Caspase-3 Activity Assay):
-
Lyse the cells and measure the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorometric or colorimetric assay kit.
-
Workflow for assessing neuroprotective activity.
Molecular Mechanisms and Signaling Pathways
The biological activities of feruloylquinic acid isomers are mediated through the modulation of several key intracellular signaling pathways. While research specifically on FQA isomers is ongoing, the well-documented mechanisms of ferulic acid and other chlorogenic acids provide a strong basis for understanding their likely modes of action.
Keap1-Nrf2 Signaling Pathway (Antioxidant Response)
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.
Mechanism: Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like FQAs, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. This results in an enhanced cellular defense against oxidative damage. It has been proposed that feruloylquinic acids can activate the Nrf2 pathway, contributing to their neuroprotective effects.
Activation of the Keap1-Nrf2 pathway by FQAs.
NF-κB Signaling Pathway (Anti-inflammatory Response)
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.
Mechanism: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. Ferulic acid and its derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of these inflammatory mediators.
Inhibition of the NF-κB pathway by FQAs.
PI3K/Akt Signaling Pathway (Neuroprotection)
The PI3K/Akt pathway is a key signaling cascade that promotes cell survival and inhibits apoptosis.
Mechanism: Activation of this pathway, often by growth factors, leads to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate and inactivate several pro-apoptotic proteins, such as Bad, and activate anti-apoptotic proteins, ultimately promoting cell survival. Ferulic acid has been shown to exert neuroprotective effects by modulating this pathway, suggesting that FQA isomers may also act through this mechanism to protect neuronal cells from damage.
Modulation of the PI3K/Akt pathway by FQAs.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its isomers, 3-FQA and 4-FQA, are promising bioactive compounds with significant antioxidant, anti-inflammatory, and neuroprotective potential. Their mechanisms of action appear to be multifaceted, involving direct radical scavenging and the modulation of key cellular signaling pathways such as Keap1-Nrf2, NF-κB, and PI3K/Akt.
However, a significant gap in the current research is the lack of direct, comparative studies on the biological activities of the three main FQA isomers. Such studies are crucial for understanding the structure-activity relationships and for identifying the most potent isomer for potential therapeutic development. Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of the antioxidant, anti-inflammatory, and neuroprotective activities of 3-FQA, 4-FQA, and 5-FQA under standardized experimental conditions.
-
Isomer-Specific Mechanistic Studies: Elucidating the specific signaling pathways modulated by each isomer to understand any differences in their mechanisms of action.
-
In Vivo Studies: Validating the in vitro findings in relevant animal models of diseases associated with oxidative stress, inflammation, and neurodegeneration.
A deeper understanding of the distinct biological profiles of each this compound isomer will be instrumental in unlocking their full therapeutic potential for the development of novel drugs and nutraceuticals.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 3. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5-Feruloylquinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of 5-Feruloylquinic acid (5-FQA), a significant phenolic compound with noted biological activities. This document outlines key quantitative spectroscopic data, detailed experimental protocols for its analysis, and visual representations of its chemical structure and analytical workflow.
Core Spectroscopic Data
The unequivocal identification of this compound relies on a combination of spectroscopic techniques, each providing unique structural insights. The data presented below has been compiled from various analytical studies.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₂₀O₉ |
| Molecular Weight | 368.34 g/mol |
| CAS Number | 40242-06-6 |
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: UV-Vis Spectroscopic Data
| λmax (nm) | Solvent |
| 219, 236, 326 | Methanol |
Table 2: ¹H NMR Spectroscopic Data (500 MHz, Methanol-d4)
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Quinic Acid Moiety | |||
| H-2ax | 2.21 | dd | 13.5, 8.5 |
| H-2eq | 2.09 | m | |
| H-3 | 3.86 | dd | 8.5, 3.0 |
| H-4 | 4.17 | dd | 7.0, 3.0 |
| H-5 | 5.34 | m | |
| H-6ax | 2.15 | m | |
| H-6eq | 2.30 | dd | 14.0, 4.0 |
| Feruloyl Moiety | |||
| H-2' | 7.18 | d | 2.0 |
| H-5' | 6.81 | d | 8.0 |
| H-6' | 7.07 | dd | 8.0, 2.0 |
| H-7' (α) | 6.38 | d | 16.0 |
| H-8' (β) | 7.61 | d | 16.0 |
| OCH₃ | 3.88 | s |
Table 3: ¹³C NMR Spectroscopic Data (125 MHz, Methanol-d4)
| Atom No. | Chemical Shift (δ, ppm) |
| Quinic Acid Moiety | |
| 1 (C=O) | 178.1 |
| 2 | 38.4 |
| 3 | 73.1 |
| 4 | 71.9 |
| 5 | 72.8 |
| 6 | 36.9 |
| Feruloyl Moiety | |
| 1' | 127.8 |
| 2' | 111.5 |
| 3' | 149.2 |
| 4' | 150.7 |
| 5' | 116.4 |
| 6' | 124.2 |
| 7' (α) | 115.3 |
| 8' (β) | 147.2 |
| 9' (C=O) | 168.6 |
| OCH₃ | 56.4 |
Table 4: Mass Spectrometry Data (Negative Ion Mode)
| Ion | m/z | Description |
| [M-H]⁻ | 367 | Precursor Ion |
| [M-H-162]⁻ | 205 | Loss of Feruloyl Moiety |
| [Quinic acid-H]⁻ | 191 | Deprotonated Quinic Acid |
| [Ferulic acid-H]⁻ | 193 | Deprotonated Ferulic Acid |
| [Quinic acid-H-H₂O]⁻ | 173 | Dehydrated Deprotonated Quinic Acid |
| [Ferulic acid-H-CH₃]⁻ | 178 | Loss of methyl group from ferulic acid fragment |
| [Ferulic acid-H-CO₂]⁻ | 149 | Decarboxylation of ferulic acid fragment |
| [C₆H₅O₂]⁻ | 109 | Fragment from Feruloyl Moiety |
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of this compound.
Sample Preparation
For optimal results, this compound should be of high purity. If isolated from a natural source, purification by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) is recommended. The purified compound should be dried under vacuum to remove residual solvents.
UV-Vis Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Spectroscopic grade methanol.
-
Procedure:
-
Prepare a stock solution of this compound in methanol of a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Use methanol as the blank reference.
-
Scan the sample from 200 to 400 nm.
-
Record the wavelengths of maximum absorbance (λmax).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.
-
Solvent: Methanol-d4 (CD₃OD).
-
Procedure:
-
Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of methanol-d4 in an NMR tube.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled sequence is standard. A larger number of scans will be required compared to the ¹H spectrum.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete and unambiguous assignment of all proton and carbon signals.
-
Process the data using appropriate NMR software. Chemical shifts should be referenced to the residual solvent peak of methanol-d4 (¹H: 3.31 ppm; ¹³C: 49.0 ppm).
-
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for acidic compounds like 5-FQA.
-
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent compatible with the LC mobile phase (e.g., methanol/water mixture).
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC column for separation from any potential impurities.
-
Acquire a full scan mass spectrum to determine the accurate mass of the deprotonated molecule [M-H]⁻.
-
Perform tandem MS (MS/MS) experiments by selecting the precursor ion (m/z 367) and fragmenting it to obtain a characteristic fragmentation pattern. Varying the collision energy can provide more detailed fragmentation information.
-
Analyze the resulting mass spectra to identify the characteristic fragment ions.
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic characterization and the chemical structure of this compound.
A Comprehensive Technical Guide to the Chemical Synthesis of 5-O-feruloylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary chemical synthesis routes for 5-O-feruloylquinic acid, a significant natural product found in sources like coffee beans, known for its antioxidant properties. The following sections detail two prominent synthetic strategies: a convergent synthesis featuring a Knoevenagel condensation and a linear approach involving the esterification of a protected quinic acid derivative. This document offers comprehensive experimental protocols, quantitative data, and workflow visualizations to aid in the replication and further investigation of these synthetic pathways.
Introduction
5-O-feruloylquinic acid, a member of the chlorogenic acid family, is an ester formed between ferulic acid and quinic acid. Its biological activities, including antioxidant, anti-inflammatory, and potential roles in glucose metabolism, have made it a compound of interest for the pharmaceutical and nutraceutical industries. The chemical synthesis of 5-O-feruloylquinic acid is crucial for obtaining pure standards for research, enabling the exploration of its therapeutic potential, and for the synthesis of its metabolites and analogs.[1][2] This guide will focus on two effective methods for its synthesis.
Synthetic Strategies
Two principal routes for the chemical synthesis of 5-O-feruloylquinic acid have been established, each with its own advantages. The first is a 6-step convergent synthesis highlighted by a Knoevenagel condensation, offering a flexible approach to chlorogenic acid analogs.[1][3] The second is a more traditional linear synthesis involving the selective protection of quinic acid, followed by esterification and deprotection, which has been reported to achieve a higher overall yield.[4]
Route 1: Convergent Synthesis via Knoevenagel Condensation
This elegant 6-step synthesis, developed by Smarrito et al., begins with commercially available quinic acid and vanillin. A key feature of this route is the late-stage formation of the feruloyl moiety's double bond via a Knoevenagel condensation, which avoids harsh conditions on the sensitive chlorogenic acid skeleton. The synthesis of 5-O-feruloylquinic acid methyl ester was also optimized using this route, achieving a higher overall yield.
Experimental Workflow:
Quantitative Data Summary:
| Step | Product | Starting Material(s) | Reagents | Yield |
| 1 | Lactone (7) | (-)-Quinic Acid | p-TsOH, Toluene | 95% |
| 2 | Benzyl Ester (8a) | Lactone (7) | NaOH, Cs2CO3, BnBr | 94% (2 steps) |
| 3 | Malonate (9a) | Benzyl Ester (8a) | Meldrum's acid | 92% |
| 4 | Protected 5-O-feruloylquinic acid benzyl ester (10a) | Malonate (9a), Vanillin (4) | Piperidine | 30% |
| 5 | 5-O-feruloylquinic acid (1) | Protected 5-O-feruloylquinic acid benzyl ester (10a) | H2 (1 atm), 10% Pd/C | 70% |
| Overall | 19% |
Detailed Experimental Protocols:
-
Step 1: Synthesis of Lactone (7)
-
A solution of (-)-quinic acid (1 equivalent) and p-toluenesulfonic acid monohydrate (0.1 equivalent) in toluene is refluxed for 16 hours with a Dean-Stark trap. The solvent is then evaporated under reduced pressure to yield the crude lactone (7), which is used in the next step without further purification.
-
-
Step 2: Synthesis of Benzyl Ester (8a)
-
To a solution of lactone (7) (1 equivalent) in a THF-water mixture (1:1), sodium hydroxide (1.1 equivalents) is added. After stirring for 2 hours at room temperature, the THF is removed under reduced pressure. The aqueous solution is then lyophilized. The resulting solid is dissolved in DMF, and cesium carbonate (0.5 equivalents) and benzyl bromide (1.1 equivalents) are added. The reaction mixture is stirred at room temperature for 16 hours. After work-up, the benzyl ester (8a) is obtained.
-
-
Step 3: Synthesis of Malonate (9a)
-
A solution of benzyl ester (8a) (1 equivalent) and Meldrum's acid (1.5 equivalents) in toluene is refluxed for 4 hours. The solvent is evaporated, and the crude product is purified by column chromatography to give the malonate (9a).
-
-
Step 4: Knoevenagel Condensation to form Protected 5-O-feruloylquinic acid benzyl ester (10a)
-
To a solution of malonate (9a) (1 equivalent) and vanillin (4) (1.2 equivalents) in ethanol, piperidine (2 equivalents) is added. The mixture is refluxed for 4 hours. After cooling, the solvent is evaporated, and the residue is purified by chromatography to yield the protected product (10a).
-
-
Step 5: Deprotection to 5-O-feruloylquinic acid (1)
-
The protected benzyl ester (10a) (1 equivalent) is dissolved in THF, and 10% palladium on charcoal is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 16 hours. The catalyst is removed by filtration, and the solvent is evaporated to afford 5-O-feruloylquinic acid (1).
-
Route 2: Linear Synthesis via Esterification of Protected Quinic Acid
This synthetic approach, reported by Dokli et al., involves the strategic protection of the hydroxyl groups of quinic acid to allow for selective esterification at the C-5 position. This method achieves a higher overall yield of 45% for 5-O-feruloylquinic acid.
Experimental Workflow:
Quantitative Data Summary:
| Step | Product | Starting Material(s) | Reagents | Yield |
| 1 & 2 | Protected Methyl Quinate (16) | (-)-Quinic Acid (7) | (±)-10-CSA, MeOH; 2,2,3,3-tetramethoxybutane, CSA | 76% (from 7) |
| 3 | Ester (17) | Protected Methyl Quinate (16), Acyl Chloride (6) | Pyridine, CH2Cl2, DMAP | 86% |
| 4 | 5-O-feruloylquinic acid (3) | Ester (17) | 1 M aq. HCl, THF | 61% |
| Overall | 45% |
Detailed Experimental Protocols:
-
Preparation of 3-(4-acetoxy-3-methoxyphenyl)-acryloyl chloride (6)
-
Ferulic acid (4) is first acetylated with acetic anhydride in pyridine. The resulting acetylated ferulic acid is then treated with oxalyl chloride in dichloromethane to yield the acyl chloride (6).
-
-
Step 1 & 2: Synthesis of Protected Methyl Quinate (16)
-
(-)-Quinic acid (7) is converted to its methyl ester (14) by refluxing in methanol with (±)-10-camphorsulfonic acid (CSA).
-
The vicinal diequatorial hydroxyls at C-3 and C-4 of the methyl ester (14) are then selectively protected with 2,2,3,3-tetramethoxybutane in the presence of CSA and trimethyl orthoformate to give the butane 2,3-bisacetal (BBA) protected methyl quinate (16).
-
-
Step 3: Esterification to form Ester (17)
-
The protected methyl quinate (16) (1 equivalent) is dissolved in a mixture of pyridine and dichloromethane. 4-Dimethylaminopyridine (DMAP) is added, followed by the 3-(4-acetoxy-3-methoxyphenyl)-acryloyl chloride (6) (1.8 equivalents). The reaction is stirred at room temperature to provide the ester (17).
-
-
Step 4: Deprotection to 5-O-feruloylquinic acid (3)
-
All protecting groups of the ester (17) are removed using 1 M aqueous hydrochloric acid in tetrahydrofuran (4:1) at room temperature to afford 5-O-feruloylquinic acid (3).
-
Purification and Characterization
The final product, 5-O-feruloylquinic acid, and its intermediates are typically purified using chromatographic techniques such as column chromatography on silica gel. Recrystallization can also be employed for the final purification of the crystalline product.
Characterization of the synthesized compounds is achieved through standard analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the final product and all intermediates.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.
Conclusion
This guide has detailed two robust and reproducible synthetic routes for 5-O-feruloylquinic acid. The convergent synthesis via Knoevenagel condensation offers flexibility for the synthesis of various analogs, while the linear synthesis through esterification of a protected quinic acid provides a higher overall yield. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry, natural product synthesis, and drug development, facilitating further investigation into the properties and applications of this important biomolecule.
References
- 1. A novel efficient and versatile route to the synthesis of 5-O-feruloylquinic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 5-O-Feruloylquinic acid | CAS:40242-06-6 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. A novel efficient and versatile route to the synthesis of 5-O-feruloylquinic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Antioxidant mechanism of 5-Feruloylquinic acid.
An In-Depth Technical Guide to the Antioxidant Mechanisms of 5-Feruloylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound (5-FQA), a prominent hydroxycinnamic acid derivative found in sources such as coffee beans, exhibits significant antioxidant potential. This technical guide provides a comprehensive overview of the known and putative antioxidant mechanisms of 5-FQA, intended for researchers, scientists, and professionals in drug development. The document synthesizes available data on its direct radical scavenging activities and its potential role in modulating key cellular signaling pathways involved in the oxidative stress response. While direct experimental evidence for some of 5-FQA's cellular effects is still emerging, this guide draws upon data from closely related compounds, such as ferulic acid and 5-caffeoylquinic acid (5-CQA), to propose likely mechanisms of action. This guide also includes detailed experimental protocols and visual workflows to facilitate further research in this area.
Data Presentation: Quantitative Antioxidant Activity of this compound
The antioxidant capacity of 5-FQA has been quantified through various in vitro assays. The following table summarizes the available data on its direct radical scavenging and enzyme inhibitory activities. It is important to note that quantitative data for 5-FQA in several common antioxidant assays (e.g., FRAP, ABTS, ORAC) are not extensively reported in the literature for the pure compound.
| Assay Type | Target Species/Radical | Method | Result (IC50 or other) | Reference(s) |
| Radical Scavenging | DPPH Radical | Spectrophotometry | ~9 µM | [1][2] |
| Superoxide Anion Radical | Cell-free assay | ~36 µM | [1][2] | |
| Hydroperoxyl Radical | Density Functional Theory (DFT) | Higher rate constants than Trolox and BHT | [3] | |
| Enzyme Inhibition | Xanthine Oxidase (XO) | Molecular Docking & Dynamics | Good affinity for the active site |
Note: The data for hydroperoxyl radical scavenging and xanthine oxidase inhibition are based on computational studies and indicate a strong potential for these activities.
Core Antioxidant Mechanisms of this compound
The antioxidant effects of 5-FQA can be broadly categorized into direct and indirect mechanisms.
Direct Antioxidant Mechanisms
Direct mechanisms involve the immediate neutralization of reactive oxygen species (ROS) and other free radicals through electron or hydrogen atom donation.
-
Radical Scavenging: 5-FQA possesses multiple hydroxyl groups on its phenolic and quinic acid moieties, which can donate hydrogen atoms to stabilize free radicals. It has demonstrated efficacy in scavenging DPPH and superoxide anion radicals in cell-free assays. Computational studies further support its potent activity against hydroperoxyl radicals, with reaction rate constants exceeding those of common antioxidants like Trolox and BHT. The primary mechanisms for its scavenging activity are believed to be Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
Enzyme Inhibition: 5-FQA is a potential inhibitor of xanthine oxidase (XO), an enzyme that generates superoxide radicals and hydrogen peroxide during purine metabolism. Molecular modeling studies have shown that 5-FQA can bind effectively to the active site of XO, suggesting a role in reducing ROS production from this enzymatic source.
Indirect (Cellular) Antioxidant Mechanisms
Indirect mechanisms involve the modulation of cellular signaling pathways that lead to the upregulation of endogenous antioxidant defenses and the suppression of pro-oxidant and inflammatory processes. While direct experimental evidence for 5-FQA is limited in this area, the activities of its constituent part, ferulic acid, and its close structural analog, 5-caffeoylquinic acid (5-CQA), provide strong indications of its likely cellular targets.
-
Nrf2/ARE Pathway Activation (Putative): The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including those for antioxidant enzymes. It is plausible that 5-FQA, similar to 5-CQA, can induce the nuclear translocation of Nrf2, leading to the upregulation of downstream antioxidant enzymes.
References
The Role of 5-Feruloylquinic Acid in Plant Defense Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plants, as sessile organisms, have evolved a sophisticated and multi-layered defense system to protect themselves from a myriad of biotic threats, including pathogenic microorganisms and herbivorous insects. A key component of this defense arsenal is the production of a diverse array of secondary metabolites. Among these, phenolic compounds play a crucial role in both pre-formed and inducible defense responses. 5-Feruloylquinic acid (5-FQA), a hydroxycinnamic acid derivative, is emerging as a significant player in these complex defensive interactions. This technical guide provides an in-depth exploration of the role of 5-FQA in plant defense, detailing its biosynthesis, its function in signaling pathways, and its direct and indirect effects on pathogens and herbivores.
5-FQA is an ester formed from ferulic acid and quinic acid, and is a prominent member of the chlorogenic acid family.[1] These compounds are widely distributed in the plant kingdom and are known for their antioxidant properties.[1] In the context of plant defense, 5-FQA and related phenolic compounds contribute to the reinforcement of cell walls, act as direct antimicrobial and anti-herbivore agents, and function as signaling molecules in the intricate network of plant immune responses.[2][3][4] This guide will synthesize current research to provide a comprehensive overview for researchers and professionals in plant science and drug development.
Biosynthesis of this compound
The biosynthesis of 5-FQA is intrinsically linked to the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites. This pathway is activated in response to various biotic and abiotic stresses.
The synthesis of 5-FQA primarily involves the following key steps:
-
Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of the amino acid phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid.
-
Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated by cinnamate 4-hydroxylase (C4H) to yield p-coumaric acid.
-
Activation to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by 4-coumarate:CoA ligase (4CL) to form p-coumaroyl-CoA.
-
Formation of Chlorogenic Acid: The enzyme hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT/HQT) catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to quinic acid, forming p-coumaroylquinate. In tomato and other Solanaceous plants, the biosynthesis of chlorogenic acids is almost entirely dependent on the HQT pathway.
-
Hydroxylation to Caffeoylquinic Acid (Chlorogenic Acid): The p-coumaroyl moiety of p-coumaroylquinate is hydroxylated by p-coumarate 3'-hydroxylase (C3'H) to yield 5-caffeoylquinic acid (chlorogenic acid).
-
Methylation to Feruloylquinic Acid: Finally, the caffeoyl group is methylated by caffeoyl-CoA O-methyltransferase (CCoAOMT) or caffeic acid O-methyltransferase (COMT) to produce this compound.
The expression of genes encoding these biosynthetic enzymes, particularly PAL, C4H, 4CL, and HQT, is often upregulated in response to pathogen attack and herbivory, leading to an increased production of 5-FQA and other phenolic compounds at the site of stress.
Biosynthesis pathway of this compound.
Role in Plant Defense Signaling
5-FQA and other hydroxycinnamic acids are not just structural and defensive compounds; they also play a significant role as signaling molecules in the plant's immune network. Their accumulation can trigger and modulate various defense responses.
Interaction with Salicylic Acid (SA) and Jasmonic Acid (JA) Pathways
The plant immune system is largely regulated by two key phytohormones: salicylic acid (SA) and jasmonic acid (JA). The SA pathway is typically activated in response to biotrophic and hemibiotrophic pathogens, while the JA pathway is primarily induced by necrotrophic pathogens and herbivorous insects. These two pathways often exhibit an antagonistic relationship, allowing the plant to fine-tune its defense strategy to the specific attacker.
Phenolic compounds like 5-FQA are integral to this signaling crosstalk. The accumulation of hydroxycinnamic acids can be induced by both SA and JA signaling. Conversely, the buildup of these phenolic compounds can, in turn, influence the SA and JA pathways. For instance, the accumulation of phenolic compounds is a hallmark of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum resistance that is typically mediated by SA.
Crosstalk between SA, JA, and 5-FQA in plant defense.
Direct and Indirect Defense Mechanisms
5-FQA contributes to plant defense through both direct and indirect mechanisms, targeting pathogens and herbivores.
Antimicrobial Activity
While direct evidence for the antimicrobial activity of 5-FQA is still emerging, its constituent, ferulic acid, has well-documented antifungal and antibacterial properties. Ferulic acid has been shown to be effective against the growth of the phytopathogenic fungus Botrytis cinerea. The presence of the feruloyl group in 5-FQA suggests a similar potential for antimicrobial activity. Phenolic compounds, in general, can disrupt microbial cell membranes, inhibit enzymes, and chelate essential metal ions.
Anti-herbivore Effects
The accumulation of phenolic compounds, including chlorogenic acids, is a common plant defense response to herbivory. These compounds can act as feeding deterrents or toxins to insects. Ferulic acid, a component of 5-FQA, has been shown to have insecticidal effects against the polyphagous pest Spodoptera litura, causing increased larval mortality and delayed development. The presence of 5-FQA in plant tissues can therefore contribute to reducing herbivore damage.
Cell Wall Reinforcement
The plant cell wall is the first line of defense against invading pathogens. Upon pathogen attack, the phenylpropanoid pathway is activated to produce lignin and other phenolic compounds that are incorporated into the cell wall. This process, known as lignification, strengthens the cell wall, making it more resistant to mechanical penetration and enzymatic degradation by pathogens. 5-FQA, as a product of the phenylpropanoid pathway, is a precursor for lignin biosynthesis and can also be cross-linked to cell wall polysaccharides, further enhancing its structural integrity.
Quantitative Data on this compound in Plant Defense
Metabolomic studies have begun to quantify the changes in phenolic compounds during plant-pathogen and plant-herbivore interactions. While data specifically for 5-FQA is still limited, studies on related hydroxycinnamic acids provide valuable insights into the magnitude of these responses.
| Plant Species | Stressor | Tissue | Compound | Fold Change/Concentration | Reference |
| Solanum lycopersicum (Tomato) | Ralstonia solanacearum | Roots & Stems | Hydroxycinnamic acids (general) | Increased accumulation | |
| Arabidopsis thaliana | Pseudomonas syringae | Leaves | Feruloylquinic acid isomers | Differentially accumulated | |
| Oryza sativa (Rice) | Herbivory | Leaves | Phenolic acids (general) | Significantly up-regulated |
Experimental Protocols
Extraction and Quantification of this compound by UPLC-MS/MS
This protocol provides a general framework for the extraction and quantification of 5-FQA from plant tissue, based on methods for analyzing phenolic compounds.
1. Sample Preparation:
-
Freeze-dry plant tissue (e.g., leaves, roots) and grind to a fine powder.
-
Weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.
2. Extraction:
-
Add 1 mL of 80% methanol (v/v) containing a suitable internal standard (e.g., a deuterated analog of a related phenolic acid).
-
Vortex thoroughly and sonicate for 30 minutes in a water bath at room temperature.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Re-extract the pellet with another 1 mL of 80% methanol and repeat the sonication and centrifugation steps.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
3. Sample Clean-up (Optional, for complex matrices):
-
Reconstitute the dried extract in a small volume of the initial mobile phase.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to remove interfering compounds.
4. UPLC-MS/MS Analysis:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over 10-15 minutes to elute the compounds, followed by a wash and re-equilibration step.
-
Mass Spectrometry: Use a tandem quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode.
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for 5-FQA and the internal standard. For 5-FQA (m/z 367.1), characteristic transitions would include the loss of the quinic acid moiety (to m/z 193.0 for the feruloyl group) and the loss of water from the quinic acid (to m/z 179.0).
Workflow for 5-FQA extraction and analysis.
In Vitro Antimicrobial Bioassay (Broth Microdilution Method)
This protocol describes a general method to assess the direct antimicrobial activity of 5-FQA.
1. Preparation of Inoculum:
-
Culture the target microorganism (e.g., Botrytis cinerea, Pseudomonas syringae) in an appropriate liquid medium to the mid-logarithmic growth phase.
-
Dilute the culture to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
2. Preparation of Test Compound:
-
Prepare a stock solution of 5-FQA in a suitable solvent (e.g., DMSO or ethanol).
-
Perform serial dilutions of the stock solution in the growth medium in a 96-well microtiter plate.
3. Incubation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include positive (medium with inoculum and a known antimicrobial agent) and negative (medium with inoculum and solvent only) controls.
-
Incubate the plate under optimal growth conditions for the microorganism (e.g., 24-48 hours at 25°C).
4. Determination of Minimum Inhibitory Concentration (MIC):
-
Visually inspect the wells for microbial growth (turbidity).
-
The MIC is the lowest concentration of 5-FQA that completely inhibits visible growth.
-
Optionally, use a viability indicator dye (e.g., resazurin) to aid in the determination.
Anti-herbivore Bioassay (Leaf Disc Choice Assay)
This protocol can be used to assess the antifeedant properties of 5-FQA against a generalist herbivore like Spodoptera litura.
1. Preparation of Leaf Discs:
-
Excise uniform leaf discs from a host plant (e.g., cabbage, cotton).
-
Prepare a solution of 5-FQA at various concentrations in a solvent with a surfactant.
-
Treat one half of the leaf discs with the 5-FQA solution and the other half with the solvent control. Allow the discs to air dry.
2. Bioassay Setup:
-
Place one treated and one control leaf disc in a Petri dish lined with moist filter paper.
-
Introduce a single larva (e.g., third instar) of the test insect into the center of the Petri dish.
3. Data Collection:
-
After a set period (e.g., 24 hours), remove the larva.
-
Measure the area of each leaf disc consumed using an image analysis software.
-
Calculate an antifeedant index to quantify the preference.
Conclusion and Future Directions
This compound is a multifaceted molecule in the arsenal of plant defenses. Its biosynthesis via the phenylpropanoid pathway is tightly regulated and induced by both pathogen and herbivore pressure. While direct evidence is still accumulating, the known functions of its constituent, ferulic acid, and other related hydroxycinnamic acids strongly suggest that 5-FQA contributes to plant defense through direct antimicrobial and anti-herbivore activities, as well as by reinforcing the cell wall. Furthermore, its role as a signaling molecule, interacting with the key defense hormones salicylic acid and jasmonic acid, places it at a crucial juncture in the plant's immune response network.
For researchers in plant science, further elucidation of the specific signaling cascades involving 5-FQA and the identification of its protein targets will provide a deeper understanding of plant immunity. For professionals in drug development, the antimicrobial and anti-inflammatory properties of 5-FQA and its derivatives may offer promising leads for the development of new therapeutic agents. The continued exploration of the intricate roles of such plant-derived natural products holds significant potential for both agricultural and biomedical applications.
References
- 1. Exploring the metabolic and physiological roles of HQT in S. lycopersicum by gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of Hydroxycinnamic Acid Amide Pathway in Plant Immunity [frontiersin.org]
- 3. The Role of Hydroxycinnamic Acid Amide Pathway in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Dichotomy of 5-Feruloylquinic Acid: A Technical Guide to its In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Feruloylquinic acid (5-FQA), a prominent member of the chlorogenic acid family, is a naturally occurring phenolic compound found in various plant sources, most notably in green coffee beans.[1] As a derivative of both ferulic acid and quinic acid, 5-FQA has garnered significant scientific interest for its potential therapeutic properties. This technical guide provides an in-depth analysis of the in vitro and in vivo effects of 5-FQA, presenting a comprehensive overview of its antioxidant, anti-inflammatory, neuroprotective, and anticancer activities. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by summarizing quantitative data, detailing experimental methodologies, and visualizing key biological pathways.
Data Presentation: In Vitro vs. In Vivo Effects
The biological activities of this compound have been investigated through a variety of experimental models. The following tables summarize the key quantitative findings from both in vitro and in vivo studies to facilitate a comparative analysis of its effects.
Table 1: In Vitro Antioxidant and Enzyme Inhibitory Activity of this compound
| Assay Type | Target | Metric | Result | Source |
| DPPH Radical Scavenging | DPPH Radical | IC₅₀ | ~9 µM | [2] |
| Superoxide Anion Radical Scavenging | Superoxide Anion | IC₅₀ | ~36 µM | [2] |
| Tyrosinase Inhibition | Tyrosinase | - | Inhibits activity | [3] |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a substance that is required for 50% inhibition in vitro.
Table 2: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | Metric | Result | Source |
| U937 | Lymphoma | IC₅₀ | 0.56 mM | [3] |
| KB | Oral Epidermal Cancer | IC₅₀ | 0.56 mM | |
| MCF-7 | Breast Cancer | IC₅₀ | 0.56 mM |
Table 3: In Vivo Anti-inflammatory and Neuroprotective Effects of Ferulic Acid and Quinic Acid (Compounds Structurally Related to 5-FQA)
| Study Type | Animal Model | Compound | Dosage | Key Findings | Source |
| Anti-inflammatory | Acetic acid-induced ulcerative colitis in rats | Ferulic Acid | 20, 40, and 60 mg/kg | Dose-dependent decrease in TNF-α and IL-1β levels. Upregulation of Nrf2, HO-1, and NQO1 expression at 60 mg/kg. | |
| Anti-inflammatory | Acetic acid-induced ulcerative colitis in rats | Quinic Acid | 10, 30, 60, and 100 mg/kg | Dose-dependent decrease in TNF-α and IL-1β levels. Upregulation of Nrf2, HO-1, and NQO1 expression at 60 and 100 mg/kg. | |
| Neuroprotection | Cerebral ischemia/reperfusion in rats | Ferulic Acid | Dose-dependent | Attenuated memory impairment, reduced hippocampal neuronal apoptosis and oxidative stress. |
Note: Data in Table 3 is for ferulic acid and quinic acid, the constituent parts of 5-FQA. Direct in vivo quantitative data for 5-FQA is limited in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines the key experimental protocols used to assess the biological activities of 5-FQA and related compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Sample Preparation: 5-FQA is dissolved in a suitable solvent (e.g., methanol) to prepare a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with various concentrations of the 5-FQA solution. A control containing the solvent instead of the sample is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value is then determined by plotting the percentage of scavenging against the concentration of 5-FQA.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells (e.g., U937, KB, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of 5-FQA and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT (e.g., 5 mg/mL in PBS) is added to each well and the plate is incubated for a few hours (e.g., 3-4 hours) at 37°C.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a wavelength of 570 nm (with a reference wavelength of around 630 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined from the dose-response curve.
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
Procedure:
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Grouping: Animals are randomly divided into groups: a control group, a positive control group (receiving a standard anti-inflammatory drug like indomethacin), and test groups (receiving different doses of 5-FQA).
-
Drug Administration: The test compound (5-FQA) or standard drug is administered orally or intraperitoneally, typically one hour before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at different time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation: The percentage of inhibition of edema is calculated for each group compared to the control group.
Signaling Pathways and Molecular Mechanisms
The biological effects of 5-FQA and its parent compounds are mediated through the modulation of several key signaling pathways. While direct evidence for 5-FQA is still emerging, studies on ferulic acid and other chlorogenic acids provide strong indications of the likely molecular mechanisms.
Antioxidant and Anti-inflammatory Pathways
5-FQA's antioxidant and anti-inflammatory effects are likely mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway and the inhibition of the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-activated protein kinase) pathways.
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress, which can be mitigated by 5-FQA's radical scavenging activity, leads to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), leading to their increased expression and enhanced cellular antioxidant defense.
Inflammatory stimuli activate signaling cascades that lead to the activation of IKK and MAPKs. IKK phosphorylates IκB, leading to its degradation and the release of NF-κB, which then translocates to the nucleus to induce the expression of pro-inflammatory genes. MAPKs can also contribute to the activation of NF-κB and other transcription factors. 5-FQA is thought to exert its anti-inflammatory effects by inhibiting the activation of IKK and MAPKs, thereby suppressing the downstream inflammatory response.
Experimental Workflow for In Vitro and In Vivo Assessment
A logical workflow is essential for the comprehensive evaluation of a novel compound. The following diagram illustrates a typical experimental progression from initial in vitro screening to in vivo validation.
Conclusion
This compound demonstrates significant promise as a bioactive compound with potent antioxidant and potential anti-inflammatory, neuroprotective, and anticancer properties. The compiled in vitro data provides a strong foundation for its biological activities, while preliminary in vivo studies with its parent compounds suggest a high likelihood of efficacy in more complex biological systems. The modulation of key signaling pathways such as Nrf2, NF-κB, and MAPK appears to be central to its mechanism of action. Further rigorous in vivo studies specifically investigating 5-FQA are warranted to fully elucidate its therapeutic potential and pave the way for its development as a novel therapeutic agent. This guide serves as a foundational resource to inform and direct future research in this exciting area.
References
Navigating the Biological Fate of 5-Feruloylquinic Acid: A Technical Guide
An In-depth Exploration of the Pharmacokinetics and Metabolism of a Key Dietary Phenolic
For researchers, scientists, and professionals in drug development, a thorough understanding of the pharmacokinetic profile and metabolic pathways of bioactive compounds is paramount. 5-Feruloylquinic acid (5-FQA), a prominent member of the chlorogenic acid family found abundantly in coffee and various plants, has garnered significant interest for its potential health benefits, including antioxidant and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the current scientific knowledge on the absorption, distribution, metabolism, and excretion (ADME) of 5-FQA, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate a deeper understanding of its biological journey.
Pharmacokinetic Profile of this compound and Its Metabolites
The bioavailability of 5-FQA is a complex process, influenced by its interaction with host enzymes and the gut microbiota. A significant portion of ingested chlorogenic acids, including 5-FQA, is not absorbed in the upper gastrointestinal tract.[4][5] Instead, it transits to the colon, where it undergoes extensive metabolism by the gut microbiota. This microbial transformation is a critical determinant of the ultimate systemic exposure to various bioactive metabolites.
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for 5-FQA and its major metabolites, compiled from various human and animal studies. It is important to note that significant inter-individual variation exists, largely driven by differences in gut microbiome composition.
| Compound | Matrix | Cmax | Tmax (h) | AUC | Half-life (t1/2) | Study Population/Model | Dosage | Citation |
| This compound | Plasma | Detected | - | - | - | Human | Coffee consumption | |
| Ferulic acid | Plasma | ~16 nM | ~8 | - | - | Human | 500 mg 13C5-Cyanidin-3-glucoside | |
| Ferulic acid | Plasma | 24.38 ± 11.9 ng/mL | 0.25 | - | - | Rat (Oral) | 100 mg/kg Angoroside C | |
| Ferulic acid | Plasma | 382.57 ± 108.9 ng/mL | - | - | - | Rat (IV) | 5 mg/kg Angoroside C | |
| Dihydroferulic acid | - | - | >4 | - | - | Human | Coffee consumption | |
| Feruloylglycine | Urine | Major metabolite | - | - | - | Human | Coffee consumption | |
| Vanilloylglycine | Urine | Major metabolite | - | - | - | Human | Coffee consumption | |
| 3-(4'-hydroxy-3'-methoxyphenyl)propanoic acid (DHFA) | Urine | Major metabolite | >4 | - | - | Human | Coffee consumption |
Note: Quantitative data for 5-FQA itself in plasma is limited, as it is rapidly metabolized. The data for ferulic acid and other metabolites reflect the systemic exposure following the breakdown of 5-FQA and other dietary precursors.
Metabolic Pathways of this compound
The metabolism of 5-FQA is a multi-step process involving both host and microbial enzymes. The initial and most critical step is the hydrolysis of the ester bond linking ferulic acid and quinic acid.
Phase I & II Metabolism
In vitro studies have shown that the ferulic acid moiety of 5-FQA can undergo Phase II metabolism. Specifically, sulfation of the 4'-hydroxyl group has been demonstrated following incubation with human sulfotransferases SULT1A1 and SULT1E1. This suggests that absorbed 5-FQA, or ferulic acid released in the small intestine, can be directly conjugated.
Gut Microbiota Metabolism
The vast majority of ingested 5-FQA reaches the colon intact, where it is subject to extensive metabolism by the resident microbiota. The primary transformation is the hydrolysis of the ester bond, releasing ferulic acid and quinic acid. Ferulic acid is then further metabolized through a series of reduction, demethylation, and dehydroxylation reactions, leading to the formation of a variety of smaller phenolic acids such as dihydroferulic acid, 3-(3-hydroxyphenyl)propanoic acid, and 4-hydroxybenzoic acid. These microbial metabolites are readily absorbed and can undergo further Phase II conjugation in the liver before excretion.
Experimental Protocols
A clear understanding of the methodologies employed in pharmacokinetic studies is crucial for data interpretation and replication. The following sections detail typical experimental protocols for in vivo and in vitro investigations of 5-FQA metabolism.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical approach for assessing the pharmacokinetics of a compound and its metabolites in a rodent model.
-
Subjects: Male Sprague-Dawley rats (280-300 g) are often used. Animals are typically fasted overnight prior to dosing.
-
Administration: For oral administration, the test compound is dissolved in a suitable vehicle (e.g., physiological saline) and administered by gavage. For intravenous administration, the compound is injected into a cannulated femoral or tail vein.
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 90, 120, 240, 360, 480 minutes) via the jugular or tail vein into heparinized tubes. Plasma is separated by centrifugation. Urine and feces may also be collected over specified intervals using metabolic cages.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile. The supernatant is then collected for analysis.
-
Analytical Method: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for the sensitive and selective quantification of 5-FQA and its metabolites in biological matrices.
In Vitro Metabolism using Liver Microsomes
This method is employed to investigate the Phase I and Phase II metabolism of a compound in a controlled environment.
-
Materials: Human liver microsomes, NADPH regenerating system (for Phase I), and UDP-glucuronic acid (UDPGA) or 3'-phosphoadenosine-5'-phosphosulfate (PAPS) (for Phase II) are required.
-
Incubation: The test compound is incubated with liver microsomes in a phosphate buffer (pH 7.4) at 37°C. The reaction is initiated by adding the appropriate cofactor.
-
Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to identify and quantify the parent compound and any metabolites formed.
Logical Relationships in 5-FQA Disposition
The overall disposition of 5-FQA is a dynamic interplay between absorption, metabolism (both host and microbial), and excretion. The limited absorption of the parent compound in the small intestine underscores the critical role of the gut microbiota in liberating the bioactive ferulic acid and its subsequent metabolites, which are then absorbed and contribute to the systemic effects.
Conclusion
The pharmacokinetics of this compound are characterized by limited oral bioavailability of the parent compound and extensive metabolism by the gut microbiota. This microbial transformation is key to the generation of systemically available and biologically active metabolites, primarily derived from ferulic acid. A comprehensive understanding of this intricate interplay between the host and its microbiome is essential for accurately assessing the health effects of dietary 5-FQA and for the development of novel therapeutics based on this scaffold. Future research should focus on further elucidating the specific microbial species and enzymes involved in 5-FQA metabolism and on quantifying the inter-individual variability in its pharmacokinetic profile.
References
- 1. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorogenic acid (CGA): A pharmacological review and call for further research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro colonic metabolism of coffee and chlorogenic acid results in selective changes in human faecal microbiota growth | British Journal of Nutrition | Cambridge Core [cambridge.org]
In-Depth Technical Guide: The Health Benefits of 5-Feruloylquinic Acid from Coffee
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Feruloylquinic acid (5-FQA), a prominent chlorogenic acid found in coffee, is emerging as a compound of significant interest in the pharmaceutical and nutraceutical industries. Exhibiting a range of bioactive properties, 5-FQA demonstrates potent antioxidant, anti-inflammatory, neuroprotective, and potential anticancer activities. This technical guide provides a comprehensive overview of the current scientific understanding of 5-FQA's health benefits, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these effects. Detailed summaries of quantitative data are presented in tabular format for comparative analysis. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows generated using the DOT language to facilitate a deeper understanding of the molecular interactions and experimental designs discussed.
Introduction
This compound is a hydroxycinnamate derivative formed through the esterification of ferulic acid with quinic acid.[1] As a major constituent of coffee, its consumption is widespread globally. Beyond its contribution to the sensory profile of coffee, 5-FQA is increasingly recognized for its potential health-promoting properties. This document serves as a technical resource for researchers and professionals in drug development, consolidating the scientific evidence for its biological activities.
Antioxidant Properties
The antioxidant capacity of 5-FQA is a cornerstone of its health benefits, contributing to its effects in various pathological conditions. It exerts its antioxidant effects through direct scavenging of free radicals and by modulating endogenous antioxidant systems.
Radical Scavenging Activity
5-FQA is an effective scavenger of various reactive oxygen species (ROS), including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and superoxide anion radicals.[2] The primary mechanisms of its antioxidant action in polar and lipid media include hydrogen atom transfer (HAT) and single electron transfer (SET).[3] Computational studies have shown that in lipid media, the HAT mechanism is predominant, while both HAT and SET mechanisms are viable in aqueous environments.
Table 1: Quantitative Antioxidant Activity of this compound
| Assay | IC50 (µM) | Reference |
| DPPH Radical Scavenging | ~9 | |
| Superoxide Anion Radical Scavenging | ~36 |
Experimental Protocols
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. The protocol involves the reduction of the stable DPPH radical by an antioxidant, leading to a color change that is measured spectrophotometrically.
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, 5-FQA standard solutions of varying concentrations, methanol (as blank).
-
Procedure:
-
A defined volume of DPPH solution is mixed with different concentrations of 5-FQA.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.
-
This assay assesses the ability of a compound to neutralize superoxide anion radicals, which are generated in vitro.
-
Reagents: Xanthine, Xanthine Oxidase (XO), Nitroblue Tetrazolium (NBT), 5-FQA standard solutions, phosphate buffer.
-
Procedure:
-
A reaction mixture containing xanthine and NBT in a phosphate buffer is prepared.
-
Different concentrations of 5-FQA are added to the mixture.
-
The reaction is initiated by adding XO, which catalyzes the oxidation of xanthine to produce superoxide radicals.
-
These radicals then reduce NBT to a colored formazan product.
-
The absorbance of the formazan is measured at a specific wavelength (e.g., 560 nm).
-
The scavenging activity is determined by the reduction in formazan formation in the presence of 5-FQA.
-
Signaling Pathway Visualization
The antioxidant mechanism of 5-FQA involves direct interaction with free radicals. The following diagram illustrates the fundamental principle of radical scavenging.
References
Methodological & Application
Application Notes and Protocols for the Quantification of 5-Feruloylquinic Acid by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Feruloylquinic acid (5-FQA) is a prominent member of the chlorogenic acid family, a group of esters formed between quinic acid and hydroxycinnamic acids like ferulic acid.[1] Found abundantly in coffee beans and various other plant sources, 5-FQA exhibits significant antioxidant properties.[2] Its accurate quantification is crucial for quality control in the food and beverage industry, characterization of botanical extracts for dietary supplements, and for pharmacokinetic studies in drug development. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound.
Experimental Protocol: HPLC Method
This protocol outlines a validated reversed-phase HPLC (RP-HPLC) method for the quantification of this compound.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.
| Parameter | Recommended Condition |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][4] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile or Methanol |
| Elution Mode | Isocratic or Gradient. For complex matrices, a gradient elution is recommended to ensure adequate separation from other phenolic compounds. A typical gradient might be: - 0-25 min: 10-25% B - 25-30 min: 25-50% B - 30-35 min: 50-10% B (return to initial conditions) |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 30 °C |
| Detection Wavelength | 325 nm (near the λmax of this compound) |
Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve a concentration range suitable for creating a calibration curve (e.g., 1 - 100 µg/mL).
Sample Preparation (Example from Coffee Beans)
-
Grinding: Grind the coffee beans to a fine powder to increase the surface area for extraction.
-
Extraction: Accurately weigh about 1 g of the ground coffee powder into a flask. Add 20 mL of a methanol/water (70:30, v/v) solution.
-
Sonication/Agitation: Sonicate the mixture for 30 minutes or agitate on a mechanical shaker for 1 hour to facilitate the extraction of phenolic compounds.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of 5-FQA within the linear range of the calibration curve.
Method Validation Summary
The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The following table summarizes the typical validation parameters and their acceptable limits for the quantification of phenolic acids.
| Validation Parameter | Typical Specification | Description |
| Linearity (r²) | ≥ 0.999 | The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. |
| Range | e.g., 1 - 100 µg/mL | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. |
| Accuracy (% Recovery) | 98 - 102% | The closeness of the test results obtained by the method to the true value. |
| Precision (% RSD) | ≤ 2% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Specificity | No interfering peaks at the retention time of 5-FQA | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. |
| Robustness | % RSD ≤ 5% for minor changes in method parameters | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). |
Experimental Workflow and Diagrams
The overall process for the quantification of this compound is depicted in the following workflow diagram.
Caption: Experimental workflow for the HPLC quantification of this compound.
As this is an analytical chemistry method, a biological signaling pathway is not applicable. Instead, the logical relationship for method validation is presented below.
Caption: Logical relationship of validation parameters for the HPLC method.
References
- 1. scielo.br [scielo.br]
- 2. Validation of Methodology for Quantifying Caffeic and Ferulic Acids in Raw and Roasted Coffee Extracts by High-Performance Liquid Chromatography [mdpi.com]
- 3. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Application Notes & Protocols: Extraction of 5-Feruloylquinic Acid from Green Coffee Beans
Introduction
5-Feruloylquinic acid (5-FQA), a significant member of the chlorogenic acid family, is a potent antioxidant found in high concentrations in green coffee beans.[1][2] Chlorogenic acids (CGAs) are esters formed between quinic acid and certain transcinnamic acids, primarily caffeic, ferulic, and p-coumaric acids.[3][4] Among these, 5-FQA and 5-caffeoylquinic acid (5-CQA) are of particular interest to the pharmaceutical, nutraceutical, and cosmetic industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, anti-diabetic, and anti-obesity properties.[2]
These application notes provide detailed protocols for the extraction of 5-FQA from green coffee beans, a summary of expected yields under various conditions, and a standardized workflow for researchers, scientists, and professionals in drug development.
Extraction Methodologies
The selection of an appropriate extraction method is critical for maximizing the yield and purity of 5-FQA. Several techniques can be employed, each with distinct advantages and considerations.
-
Maceration: A simple and common method involving soaking the ground coffee beans in a selected solvent for a specified period, allowing the solvent to dissolve the target compounds.
-
Soxhlet Extraction: A continuous extraction method that offers higher efficiency than simple maceration.
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and increasing extraction efficiency, often at lower temperatures and shorter times.
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, accelerating the extraction process.
-
Accelerated Solvent Extraction (ASE): Uses elevated temperatures and pressures to increase the efficiency and speed of extraction.
Ethanol-water mixtures are popular solvents due to their effectiveness in dissolving chlorogenic acids and their relative safety and acceptability in food and nutraceutical applications.
Experimental Protocols
Below are detailed protocols for two common and effective extraction methods.
3.1. Protocol 1: Optimized Leaching (Maceration) with an Ethanol-Water Mixture
This protocol is based on an optimized leaching method that has been shown to produce high yields of chlorogenic acids.
Materials and Equipment:
-
Green coffee beans
-
Grinder
-
Analytical balance
-
100 mL volumetric flasks
-
Shaking incubator or water bath with shaking capabilities
-
Whatman No. 1 filter paper
-
Amber storage bottles
-
Refrigerator (4°C)
-
Ethanol (reagent grade)
-
Demineralized water
Procedure:
-
Sample Preparation: Grind the green coffee beans to a fine powder (a 60-mesh sieve is recommended).
-
Extraction:
-
Weigh a precise amount of the ground green coffee bean powder (e.g., 2.5 g for a 25 mg/mL ratio).
-
Transfer the powder to a 100 mL volumetric flask.
-
Add 25 mL of a 50% (v/v) ethanol-water solution to the flask.
-
Place the flask in a shaking water bath set to 60°C and 120 rpm.
-
Allow the extraction to proceed for 45 minutes.
-
-
Post-Extraction:
-
After 45 minutes, remove the flask from the water bath and allow it to cool to room temperature.
-
Bring the volume up to 100 mL with the 50% ethanol-water solution.
-
Filter the extract through Whatman No. 1 filter paper to separate the supernatant from the solid residue.
-
Store the clarified extract in an amber bottle at 4°C until analysis.
-
3.2. Protocol 2: Microwave-Assisted Extraction (MAE)
This protocol utilizes microwave energy to expedite the extraction process.
Materials and Equipment:
-
Green coffee beans
-
Grinder
-
Microwave extraction system
-
Extraction vessel
-
Ethanol (reagent grade)
-
Demineralized water
-
Filtration apparatus (e.g., vacuum filtration with a 0.45 µm filter)
-
Rotary evaporator
-
Spray dryer (optional)
Procedure:
-
Sample Preparation: Grind green coffee beans to pass through a 60-mesh sieve.
-
Extraction:
-
Place 10 kg of the ground coffee powder into the extraction vessel.
-
Add a 40% aqueous ethanol solution at a solid-to-solvent ratio of 1:12 (w/v).
-
Perform the microwave extraction at 800W power for 8 minutes, maintaining a temperature of 50°C.
-
-
Post-Extraction and Concentration:
-
Filter the resulting extract to remove solid particles.
-
Concentrate the extract under vacuum (e.g., using a rotary evaporator) to a smaller volume.
-
For a highly concentrated product, the concentrate can be spray-dried.
-
Data Presentation: Quantitative Yields
The yield of 5-FQA and other chlorogenic acids can vary significantly based on the extraction method and parameters. The following tables summarize quantitative data from relevant studies.
Table 1: Yield of 5-Caffeoylquinic Acid (5-CQA) under Optimized Leaching Conditions
| Parameter | Optimal Condition | Yield (mg/g of dry sample) |
| Temperature | 60°C | 59 ± 2 |
| Time | 45 minutes | |
| Solid/Solvent Ratio | 25 mg/mL | |
| Ethanol Percentage | 50% |
Note: 5-CQA is often the most abundant chlorogenic acid and is used as a marker for extraction efficiency.
Table 2: Comparative Yields of Chlorogenic Acids with Different Solvents and Methods
| Coffee Type | Extraction Method | Solvent | 5-CQA Content (mg/L) | Ferulic Acid Content (mg/L) | Reference |
| Robusta | Infusion | Water | 80.0 - 172.7 | 12.5 - 12.8 | |
| Arabica | Infusion | Water | 133.0 - 176.1 | Not detected | |
| Green Coffee By-product | Leaching | 50% Ethanol | ~59 mg/g | - | |
| Spent Coffee Grounds | Vortex Shaken | Water | 0.82 mg/g | - | |
| Spent Coffee Grounds | UAE (room temp) | Water | 1.15 mg/g | - |
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
Accurate quantification of 5-FQA in the extracts requires a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).
HPLC Method for Chlorogenic Acid Analysis
-
System: HPLC with a Diode Array Detector (DAD).
-
Column: Kromasil C18, 5 µm, 4.6 mm × 250 mm.
-
Mobile Phase A: 5 mM phosphoric acid solution.
-
Mobile Phase B: HPLC-grade methanol.
-
Gradient Program:
-
0-5 min: 85% A, 15% B
-
6-10 min: 80% A, 20% B
-
11-20 min: 60% A, 40% B
-
21-25 min: 70% A, 30% B
-
26-30 min: 80% A, 20% B
-
31-35 min: 80% A, 20% B
-
-
Flow Rate: 1 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 325 nm (for 5-CQA and other CGAs).
Experimental Workflow and Visualization
The overall process for the extraction and analysis of 5-FQA from green coffee beans can be visualized as a sequential workflow.
Caption: Workflow for 5-FQA Extraction and Analysis.
Downstream Processing and Purification
For applications requiring high-purity 5-FQA, further downstream processing is necessary after the initial extraction and concentration steps.
-
Column Chromatography: A widely used method for purifying chlorogenic acids from the crude extract. A stationary phase like silica gel or a resin is used to separate the compounds based on their polarity.
-
Simulated Moving Bed (SMB) Chromatography: An advanced and efficient chromatographic technique for separating and purifying chlorogenic acids and removing impurities like caffeine.
The final purified product can be obtained in a powdered form through techniques such as spray drying.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative studies on the antioxidant properties of different Green coffee extracts - MedCrave online [medcraveonline.com]
- 4. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
Application Note: A Protocol for the Preparative Isolation of 5-Feruloylquinic Acid Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Feruloylquinic acids (FQAs) are a significant subclass of chlorogenic acids, which are esters formed between quinic acid and certain hydroxycinnamic acids.[1] Found abundantly in natural sources like coffee beans, fruits, and vegetables, these phenolic compounds are of high interest due to their potent antioxidant and anti-inflammatory properties.[2][3][4] 5-Feruloylquinic acid (5-FQA) is one of the most common isomers, but it co-exists with other positional isomers such as 3-FQA and 4-FQA.[5] The structural similarity of these isomers presents a significant challenge for their separation. This protocol details a robust method for the isolation of 5-FQA and its isomers using preparative High-Performance Liquid Chromatography (HPLC).
It is crucial to note that FQA isomers can be unstable and susceptible to degradation or isomerization influenced by factors like temperature, pH, and light. Therefore, careful handling and optimized conditions are essential for successful isolation.
Principle
This protocol employs preparative reverse-phase high-performance liquid chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus elute later. By using a gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased, compounds are eluted from the column in order of increasing hydrophobicity, allowing for the separation of the FQA isomers. Detection is typically performed using a UV detector, as FQAs exhibit strong absorbance around 325 nm.
Experimental Protocol
This protocol is divided into three main stages: Extraction of crude FQAs from a plant matrix, purification using preparative HPLC, and post-purification analysis.
Stage 1: Crude Extract Preparation (Example from Green Coffee Beans)
-
Grinding: Grind green coffee beans into a fine powder.
-
Solvent Extraction:
-
Add the powdered coffee beans to a flask with 70% aqueous methanol at a solid-to-solvent ratio of 1:10 (w/v).
-
Stir the mixture continuously at 60°C for 2 hours.
-
-
Separation: Separate the solid material from the liquid extract via centrifugation or filtration.
-
Concentration: Collect the supernatant and concentrate it using a rotary evaporator to remove the methanol. The resulting aqueous extract contains the crude FQA isomers.
Stage 2: Preparative HPLC Isolation
-
Sample Preparation: Before injection, filter the concentrated crude extract through a 0.45 µm syringe filter to remove any particulate matter.
-
Chromatographic Separation:
-
Equilibrate the preparative HPLC system with the initial mobile phase conditions.
-
Inject the filtered sample onto the column.
-
Run the gradient elution program as detailed in Table 1 to separate the isomers.
-
Monitor the elution profile at 325 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the distinct peaks of the FQA isomers as they elute. Time-based or peak-based fraction collection can be optimized.
Stage 3: Post-Purification
-
Purity Analysis: Analyze the purity of each collected fraction using analytical HPLC with the same, or a scaled-down, method.
-
Solvent Removal: Pool the pure fractions of each isomer and remove the solvent using a rotary evaporator or lyophilization to obtain the purified, solid FQA isomer.
-
Structure Confirmation: Confirm the identity of the isolated isomers using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The fragmentation patterns in MS/MS can help distinguish between isomers.
Data Presentation: Chromatographic Conditions
The following table summarizes the recommended starting parameters for the preparative HPLC separation. These may need to be optimized depending on the specific crude extract and HPLC system.
| Parameter | Specification |
| HPLC System | Preparative HPLC with UV Detector and Fraction Collector |
| Column | Reversed-phase C18 (Dimensions depend on sample load) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient Elution | A linear gradient, e.g., 10-40% B over 30-40 minutes |
| Flow Rate | Dependent on column dimensions (e.g., 10-20 mL/min) |
| Detection Wavelength | 325 nm |
| Injection Volume | Dependent on column capacity and sample concentration |
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the isolation of this compound isomers.
Caption: Workflow for the isolation of FQA isomers.
Troubleshooting
A summary of potential issues and solutions during the HPLC purification process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution | Inappropriate mobile phase gradient or column chemistry. | Optimize the gradient slope and solvent composition. Test a different column chemistry if needed. |
| Peak Tailing | Column overload; secondary interactions with stationary phase. | Reduce sample injection volume/concentration. Ensure mobile phase pH is optimal (e.g., using formic acid). |
| Ghost Peaks | Contaminated mobile phase; carryover from previous injections. | Use high-purity, HPLC-grade solvents. Implement a column wash step between runs. |
| Baseline Drift | Column not fully equilibrated; mobile phase composition changing. | Ensure adequate column equilibration time before injection. Keep mobile phase bottles covered to prevent evaporation. |
References
- 1. mdpi.com [mdpi.com]
- 2. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 3. The Antioxidant and Safety Properties of Spent Coffee Ground Extracts Impacted by the Combined Hot Pressurized Liquid Extraction–Resin Purification Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cell-Based Assays for Testing 5-Feruloylquinic Acid Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Feruloylquinic acid (5-FQA), a prominent hydroxycinnamic acid derivative found in sources such as coffee beans, fruits, and vegetables, has garnered significant scientific interest for its potential therapeutic properties. As a member of the chlorogenic acid family, 5-FQA exhibits a range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects. This document provides detailed application notes and experimental protocols for a suite of cell-based assays to evaluate the diverse activities of this compound, aiding researchers in the systematic investigation of its mechanism of action and potential for drug development.
Data Presentation: Quantitative Analysis of this compound Activity
To facilitate the comparison of the biological efficacy of this compound across different biological activities, the following tables summarize key quantitative data. It is important to note that while direct cell-based assay data for 5-FQA is emerging, some of the presented data is from cell-free assays or for the closely related compound, ferulic acid, which serves as a valuable reference point for experimental design.
Table 1: Antioxidant Activity of this compound
| Assay Type | Parameter | Result | Source |
| DPPH Radical Scavenging | IC50 | ~9 µM | |
| Superoxide Anion Radical Scavenging | IC50 | ~36 µM |
Table 2: Anti-Inflammatory Activity of Ferulic Acid (Related Compound)
| Cell Line | Assay | Parameter | Result | Source |
| RAW 264.7 | Nitric Oxide (NO) Production Inhibition | IC50 | Not specifically reported for 5-FQA. Extracts containing FQA show activity. | [1] |
| RAW 264.7 | TNF-α Production Inhibition | % Inhibition | ~30-40% at 10µM | [2] |
| RAW 264.7 | IL-6 Production Inhibition | % Inhibition | ~60-75% at 10µM | [2] |
Table 3: Neuroprotective Activity of Ferulic Acid (Related Compound)
| Cell Line | Stressor | Assay | Observation | Source |
| PC12 | Hypoxia | Cell Viability (MTT) | Increased cell viability | |
| PC12 | Hypoxia | Apoptosis (TUNEL) | Reduced apoptosis | |
| SH-SY5Y | Oxidative Stress | Cell Viability | Increased cell viability |
Table 4: Anti-Cancer Activity of Ferulic Acid (Related Compound)
| Cell Line | Assay | Observation | Source |
| MG-63 (Osteosarcoma) | Apoptosis (Flow Cytometry) | Increased apoptosis with increasing concentration | |
| SaOS-2 (Osteosarcoma) | Apoptosis (Flow Cytometry) | Increased apoptosis with increasing concentration |
Experimental Protocols
This section provides detailed methodologies for key cell-based assays to characterize the activity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is fundamental to assess the effect of 5-FQA on cell proliferation and to determine a non-toxic concentration range for subsequent experiments.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for 5-FQA, e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
References
Application Notes and Protocols for the Use of 5-Feruloylquinic Acid as a Phytochemical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Feruloylquinic acid (5-FQA), a prominent member of the chlorogenic acid family, is a hydroxycinnamic acid derivative abundant in various plant sources, notably green coffee beans. Its significant antioxidant, anti-inflammatory, and potential therapeutic properties have positioned it as a key analyte in phytochemical analysis, food science, and drug discovery. The accurate quantification of 5-FQA in plant extracts and derived products is crucial for quality control, standardization, and understanding its bioactivity. This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in phytochemical analysis.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of 5-FQA is essential for its proper handling, storage, and use as a standard.
| Property | Value | Reference |
| Chemical Name | 5-O-Feruloylquinic acid | [1](--INVALID-LINK--) |
| Synonyms | 5-FQA | [2](--INVALID-LINK--) |
| CAS Number | 40242-06-6 | [2](--INVALID-LINK--) |
| Molecular Formula | C₁₇H₂₀O₉ | [2](--INVALID-LINK--) |
| Molecular Weight | 368.34 g/mol | [1](--INVALID-LINK--) |
| Appearance | Solid | (--INVALID-LINK--) |
| Solubility | Soluble in DMSO, DMF, and PBS (pH 7.2). Soluble in polar solvents like water and ethanol. | (--INVALID-LINK--) |
| Storage | Store at -20°C for long-term stability (≥ 4 years). Stock solutions can be stored at -20°C for up to a month or at -80°C for up to 6 months. | (--INVALID-LINK--) |
| Stability | Generally stable under acidic conditions but may degrade under prolonged exposure to high pH. | (--INVALID-LINK--) |
Experimental Protocols
Protocol for Extraction of this compound from Plant Material (e.g., Green Coffee Beans)
This protocol outlines a general procedure for the extraction of chlorogenic acids, including 5-FQA, from plant material. Optimization may be required depending on the specific plant matrix.
Materials and Equipment:
-
Ground plant material (e.g., green coffee beans)
-
Extraction solvent: 70% (v/v) Ethanol in water
-
Grinder or mill
-
Shaking water bath or ultrasonic bath
-
Centrifuge and centrifuge tubes
-
Filtration apparatus (e.g., Whatman No. 1 filter paper or 0.45 µm syringe filters)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Grind the plant material to a fine powder to increase the surface area for extraction.
-
Extraction:
-
Weigh a known amount of the powdered plant material (e.g., 10 g).
-
Add the extraction solvent at a solid-to-liquid ratio of 1:10 (w/v).
-
Macerate the mixture by shaking in a water bath at 40-50°C for 1-2 hours. Alternatively, use an ultrasonic bath for 30 minutes.
-
-
Separation:
-
Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Carefully decant the supernatant.
-
-
Filtration: Filter the supernatant through Whatman No. 1 filter paper or a 0.45 µm syringe filter to remove any remaining particulate matter.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to avoid degradation of the analyte.
-
Storage: Store the dried extract at -20°C until analysis.
Protocol for Preparation of 5-FQA Standard Stock Solution and Calibration Curve
Accurate preparation of a standard stock solution and subsequent calibration standards is critical for quantitative analysis.
Materials:
-
This compound reference standard (≥98% purity)
-
Methanol (HPLC grade)
-
Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Analytical balance
-
Micropipettes
Procedure:
-
Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh 10 mg of 5-FQA reference standard using an analytical balance.
-
Transfer the weighed standard to a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol and then fill the flask to the mark with methanol.
-
Stopper the flask and mix thoroughly by inversion. This is your stock solution.
-
-
Working Standard Solutions (Serial Dilution):
-
Label a series of volumetric flasks for your desired concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL).
-
To prepare the 100 µg/mL standard, transfer 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.
-
Prepare the subsequent standards by serial dilution. For example, to prepare the 50 µg/mL standard, take 5 mL of the 100 µg/mL working standard and dilute it to 10 mL with methanol. Repeat this process for the remaining concentrations.
-
-
Calibration Curve Construction:
-
Inject each working standard solution into the HPLC system in triplicate.
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.999 is desirable.
-
Protocol for HPLC-DAD Analysis of this compound
This protocol provides a validated HPLC method for the quantification of 5-FQA.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-30% B
-
20-25 min: 30-50% B
-
25-30 min: 50-10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 325 nm
Procedure:
-
Sample Preparation: Reconstitute the dried plant extract in methanol to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared sample and the calibration standards into the HPLC system.
-
Quantification: Identify the 5-FQA peak in the sample chromatogram by comparing its retention time with that of the standard. Use the calibration curve equation to calculate the concentration of 5-FQA in the sample.
Data Presentation: Method Validation Parameters
The following tables summarize typical validation parameters for the quantification of 5-FQA and the structurally related ferulic acid, demonstrating the reliability of the HPLC method.
Table 1: Validation Parameters for this compound Quantification by HPLC.
| Parameter | Result |
| Linearity Range (mg L⁻¹) | Not specified, but a calibration line was constructed. |
| Regression Equation | y = 419930x – 5402080 |
| Correlation Coefficient (R²) | 0.9996 |
| Limit of Detection (LOD) (mg L⁻¹) | 6.146 |
| Limit of Quantification (LOQ) (mg L⁻¹) | 20.489 |
Table 2: Validation Parameters for Ferulic Acid Quantification by HPLC-DAD.
| Parameter | Result |
| Linearity Range (µg/mL) | 10.0–70.0 |
| Correlation Coefficient (R²) | >0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.334 |
| Limit of Quantification (LOQ) (µg/mL) | 1.012 |
| Accuracy (Recovery %) | 99.02% to 100.73% |
| Precision (Intra-day and Inter-day RSD %) | < 2.0% |
Visualizations
Experimental Workflow for Phytochemical Analysis
Caption: Workflow for the quantification of 5-FQA in plant extracts.
Signaling Pathway Modulation by Ferulic Acid
Ferulic acid, the active moiety of 5-FQA, is known to exert anti-inflammatory effects by modulating key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Caption: Inhibition of MAPK and NF-κB pathways by ferulic acid.
Conclusion
This compound is an indispensable standard for the accurate phytochemical analysis of various plant materials and derived products. The protocols and data presented herein provide a robust framework for researchers, scientists, and drug development professionals to reliably quantify this important bioactive compound. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, facilitating further research into the therapeutic potential of 5-FQA.
References
Application of 5-Feruloylquinic Acid in Food Preservation: A Natural Approach to Extending Shelf-Life
Introduction:
5-Feruloylquinic acid (5-FQA), a derivative of hydroxycinnamic acid predominantly found in sources like green coffee beans, is emerging as a promising natural preservative for the food industry. Its inherent antioxidant and potential antimicrobial properties offer a viable alternative to synthetic preservatives, addressing the growing consumer demand for clean-label products. This document provides detailed application notes and protocols for utilizing 5-FQA to enhance the safety and extend the shelf-life of various food products.
Mechanism of Action
This compound exerts its preservative effects primarily through its potent antioxidant activity. It functions as a free radical scavenger, effectively neutralizing reactive oxygen species (ROS) that contribute to lipid oxidation and food spoilage. The phenolic hydroxyl group in its structure can donate a hydrogen atom to free radicals, thereby terminating the oxidative chain reactions. This mechanism helps in preserving the color, flavor, and nutritional quality of food products. While direct antimicrobial data for 5-FQA is limited, related hydroxycinnamic acids have demonstrated the ability to disrupt microbial cell membranes and interfere with cellular functions, suggesting a potential antimicrobial role for 5-FQA.
Diagram of Antioxidant Action:
Investigating the Neuroprotective Effects of 5-Feruloylquinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Feruloylquinic acid (5-FQA), a phenolic compound found in various plant sources, has garnered interest for its potential health benefits, including antioxidant and anti-inflammatory properties.[1] Emerging research suggests that 5-FQA may exert neuroprotective effects, offering a promising avenue for the development of therapeutic agents against neurodegenerative diseases.[1][2] These application notes provide a comprehensive guide for investigating the neuroprotective mechanisms of 5-FQA, including detailed experimental protocols and data presentation formats.
Proposed Mechanisms of Neuroprotection
The neuroprotective effects of 5-FQA are believed to be multifactorial, primarily stemming from its potent antioxidant and anti-inflammatory activities.[1][2] As a phenolic compound, 5-FQA can directly scavenge free radicals, thereby mitigating oxidative stress, a key contributor to neuronal damage. Furthermore, evidence from related compounds suggests that 5-FQA may modulate key signaling pathways involved in cellular defense, inflammation, and survival.
Quantitative Data Summary
Quantitative analysis is crucial for determining the efficacy of 5-FQA. The following tables provide a framework for presenting experimental data.
Note: Direct experimental data for 5-FQA is limited. The data presented for cell viability, ROS reduction, and protein expression are based on studies of the closely related and structurally similar compound, ferulic acid (FA), and should be used as a reference for designing and interpreting experiments with 5-FQA.
Table 1: Antioxidant Activity of this compound
| Parameter | Value | Compound | Method |
| Hydroperoxyl Radical Scavenging Rate Constant (k) | 4.10 x 10⁴ M⁻¹s⁻¹ | 5-FQA | Computational Study |
This data is derived from a computational analysis and provides a theoretical measure of the direct radical scavenging capacity of 5-FQA.
Table 2: Representative Neuroprotective Effects of Ferulic Acid (FA) in PC12 Cells (for reference)
| Assay | Toxin/Stress | FA Concentration | Observed Effect |
| Cell Viability (MTT Assay) | Hypoxia | 1 µM | Increased cell viability by ~10-15% |
| LDH Release | Hypoxia | 1 µM | Decreased LDH release by ~29% |
| ROS Reduction | Hypoxia | 1 µM | Scavenged 38-63% of hypoxia-induced ROS |
| Bax/Bcl-2 Ratio (Western Blot) | Ischemia/Reperfusion | Varies | Decreased Bax/Bcl-2 ratio, indicating anti-apoptotic effect |
This table summarizes typical results observed for ferulic acid (FA) in common in vitro neuroprotection models and serves as a guide for expected outcomes with 5-FQA.
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective effects of 5-FQA.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the ability of 5-FQA to protect neuronal cells from a toxic insult.
Materials:
-
Neuronal cell line (e.g., PC12 or SH-SY5Y)
-
Cell culture medium and supplements
-
This compound (5-FQA)
-
Neurotoxin (e.g., hydrogen peroxide (H₂O₂), amyloid-beta (Aβ), or glutamate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of 5-FQA (e.g., 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 12-24 hours). Include a vehicle control (medium with the same solvent concentration used for 5-FQA).
-
Induction of Toxicity: After pre-treatment, add the neurotoxin to the wells (except for the control wells) and incubate for the appropriate duration to induce cell death (e.g., H₂O₂ for 2-4 hours, Aβ for 24 hours).
-
MTT Incubation: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-toxin exposed) cells.
Reactive Oxygen Species (ROS) Detection Assay
This protocol measures the intracellular ROS levels to determine the antioxidant effect of 5-FQA.
Materials:
-
Neuronal cell line
-
5-FQA
-
Oxidative stress inducer (e.g., H₂O₂)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) dye
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Pre-treatment: Treat cells with different concentrations of 5-FQA for 12-24 hours.
-
Dye Loading: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Wash the cells again with PBS to remove the excess dye. Add the oxidative stress inducer (e.g., H₂O₂) in the presence or absence of 5-FQA.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader. Kinetic readings can be taken over a period of time.
-
Data Analysis: Express the results as a percentage of the fluorescence intensity of the control group (cells treated with the oxidative stress inducer but not 5-FQA).
Western Blot Analysis for Neuroprotection Markers
This protocol is used to analyze the expression levels of key proteins involved in apoptosis and cell survival signaling pathways.
Materials:
-
Neuronal cell line
-
5-FQA
-
Neurotoxin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-phospho-Akt, anti-Akt, anti-Nrf2, anti-NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with 5-FQA and/or the neurotoxin as described in the cell viability protocol. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH). Calculate the ratio of target proteins (e.g., Bax/Bcl-2 or phospho-Akt/total Akt).
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by 5-FQA and a general experimental workflow for its investigation.
Caption: A general workflow for in vitro investigation of 5-FQA's neuroprotective effects.
Caption: 5-FQA may promote Nrf2 translocation to the nucleus, boosting antioxidant gene expression.
Caption: 5-FQA may inhibit the NF-κB pathway, reducing the expression of pro-inflammatory genes.
Caption: 5-FQA may activate the PI3K/Akt pathway, promoting neuronal survival.
Caption: 5-FQA may enhance neurotrophic support by modulating the BDNF/TrkB signaling pathway.
Conclusion and Future Directions
This compound presents a promising candidate for neuroprotective drug development. The provided protocols and data presentation frameworks offer a starting point for researchers to systematically investigate its efficacy and mechanisms of action. Future research should focus on obtaining direct experimental evidence for the effects of 5-FQA in various in vitro and in vivo models of neurodegeneration. Elucidating the precise molecular targets and signaling pathways modulated by 5-FQA will be critical for its advancement as a potential therapeutic agent.
References
5-Feruloylquinic Acid: A Potential Therapeutic Agent - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Feruloylquinic acid (5-FQA) is a hydroxycinnamic acid derivative naturally found in various plant sources, most notably in green coffee beans.[1][2] As a member of the chlorogenic acid family, 5-FQA has garnered significant scientific interest due to its diverse biological activities and potential therapeutic applications. This document provides a comprehensive overview of 5-FQA, including its known therapeutic effects, quantitative data from preclinical studies, detailed experimental protocols for its evaluation, and visualizations of its proposed mechanisms of action.
Therapeutic Potential
This compound has demonstrated a range of pharmacological effects, positioning it as a promising candidate for further investigation in drug development. Its primary therapeutic potentials include:
-
Antioxidant Activity: 5-FQA is a potent antioxidant capable of scavenging free radicals.[2][3][4] This activity is attributed to its chemical structure, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS). Studies have shown its ability to scavenge DPPH and superoxide anion radicals.
-
Anti-Inflammatory Effects: Like other phenolic compounds, 5-FQA is suggested to possess anti-inflammatory properties, potentially through the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.
-
Neuroprotective Properties: Emerging research indicates that 5-FQA may offer neuroprotective benefits, which could be valuable in the context of neurodegenerative diseases. Its antioxidant and anti-inflammatory actions are thought to contribute to its neuroprotective capacity.
-
Enzyme Inhibition: 5-FQA has been identified as an inhibitor of tyrosinase and xanthine oxidase. Tyrosinase inhibition is relevant for dermatological applications, including the management of hyperpigmentation. Xanthine oxidase inhibition suggests a potential role in managing conditions like gout, which is characterized by high levels of uric acid.
-
Anticancer Activity: Preliminary studies have indicated that 5-FQA may exhibit anti-proliferative effects against certain cancer cell lines, including oral epidermal cancer (KB cells), lymphoma (U937), and breast cancer (MCF-7).
-
Sirt1 Activation: 5-FQA has been identified as a potential agonist of Sirtuin 1 (Sirt1), a protein involved in regulating cellular processes such as aging, metabolism, and inflammation. This suggests a role for 5-FQA in age-related diseases.
Data Presentation
The following tables summarize the available quantitative data on the biological activities of this compound.
| Activity | Assay | Test System | IC50 / EC50 | Reference |
| Antioxidant | DPPH radical scavenging | Cell-free assay | ~9 µM | |
| Superoxide anion radical scavenging | Cell-free assay | ~36 µM | ||
| Anticancer | Anti-proliferative | KB (oral epidermal cancer) cells | 0.56 mM | |
| Anti-proliferative | U937 (lymphoma) cells | > 1 mM | ||
| Anti-proliferative | MCF-7 (breast cancer) cells | > 1 mM | ||
| Anti-proliferative | WI38 (normal lung fibroblast) cells | > 1 mM | ||
| Anti-proliferative | WI38VA (transformed lung fibroblast) cells | > 1 mM |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.
Antioxidant Activity Assays
This assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.
Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of 5-FQA in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of 5-FQA to be tested.
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of each 5-FQA dilution.
-
Add the DPPH solution to each well.
-
For the control, add the solvent instead of the 5-FQA solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of 5-FQA that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of 5-FQA.
-
Anti-Inflammatory Activity Assays
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Workflow for Nitric Oxide Inhibition Assay
Caption: Workflow for assessing the inhibition of nitric oxide production.
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of 5-FQA for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.
-
-
Cell Viability (MTT Assay):
-
After collecting the supernatant, assess the viability of the remaining cells using the MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Neuroprotective Activity Assays
This protocol evaluates the ability of 5-FQA to protect neuronal cells from oxidative stress-induced cell death.
Workflow for Neuroprotection Assay
Caption: Workflow for evaluating the neuroprotective effects of 5-FQA.
Protocol:
-
Cell Culture and Differentiation:
-
Culture human neuroblastoma SH-SY5Y cells in a suitable medium.
-
For a more neuron-like phenotype, differentiate the cells by treating with retinoic acid (e.g., 10 µM) for several days.
-
-
Assay Procedure:
-
Seed the differentiated cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of 5-FQA for a specified period (e.g., 2-4 hours).
-
Induce neuronal damage by adding an oxidative stressor such as hydrogen peroxide (H₂O₂) or amyloid-beta (Aβ) peptide.
-
Incubate for 24 hours.
-
-
Cell Viability (MTT Assay):
-
Measure cell viability using the MTT assay as described in the anti-inflammatory protocol. An increase in viability in the 5-FQA treated groups compared to the stressor-only group indicates a neuroprotective effect.
-
-
Measurement of Intracellular ROS:
-
To further investigate the mechanism, intracellular ROS levels can be measured using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Enzyme Inhibition Assays
This assay measures the ability of 5-FQA to inhibit the activity of tyrosinase, an enzyme involved in melanin production.
Protocol:
-
Reagents:
-
Mushroom tyrosinase solution.
-
L-DOPA solution (substrate).
-
5-FQA solutions at various concentrations.
-
Kojic acid as a positive control.
-
-
Assay Procedure (in a 96-well plate):
-
Add buffer, 5-FQA solution (or positive control/vehicle), and tyrosinase solution to the wells.
-
Pre-incubate for a short period.
-
Initiate the reaction by adding the L-DOPA substrate.
-
-
Measurement:
-
Monitor the formation of dopachrome by measuring the increase in absorbance at approximately 475 nm over time using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of tyrosinase inhibition and determine the IC50 value.
-
This assay determines the inhibitory effect of 5-FQA on xanthine oxidase, an enzyme that produces uric acid.
Protocol:
-
Reagents:
-
Xanthine oxidase solution.
-
Xanthine or hypoxanthine solution (substrate).
-
5-FQA solutions at various concentrations.
-
Allopurinol as a positive control.
-
-
Assay Procedure (in a 96-well plate):
-
Add buffer, 5-FQA solution (or positive control/vehicle), and xanthine oxidase solution to the wells.
-
Pre-incubate the mixture.
-
Start the reaction by adding the substrate (xanthine or hypoxanthine).
-
-
Measurement:
-
Measure the formation of uric acid by monitoring the increase in absorbance at 295 nm over time.
-
-
Calculation:
-
Calculate the percentage of xanthine oxidase inhibition and determine the IC50 value.
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound are mediated through its interaction with various cellular signaling pathways.
Proposed Antioxidant and Anti-inflammatory Mechanisms of 5-FQA
Caption: Proposed mechanism of 5-FQA in mitigating oxidative stress and inflammation.
Sirt1 Activation Pathway by 5-FQA
Caption: Hypothesized activation of the Sirt1 pathway by 5-FQA.
Conclusion
This compound is a promising natural compound with multifaceted therapeutic potential. Its antioxidant, anti-inflammatory, neuroprotective, and enzyme-inhibiting properties warrant further in-depth investigation. The protocols and data presented in this document are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the full therapeutic capacity of 5-FQA. Future studies should focus on elucidating its precise mechanisms of action, conducting in vivo efficacy and safety studies, and gathering more extensive quantitative data to support its potential clinical applications.
References
Application Notes and Protocols for the LC-MS/MS Identification of 5-Feruloylquinic Acid Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Feruloylquinic acid (5-FQA) is a prominent dietary phenolic compound, notably abundant in coffee. As a potent antioxidant, the bioavailability and metabolic fate of 5-FQA are of significant interest in understanding its physiological effects. Following ingestion, 5-FQA undergoes extensive metabolism, primarily through phase II conjugation reactions, resulting in the formation of various metabolites. The accurate identification and quantification of these metabolites in biological matrices are crucial for pharmacokinetic studies and for elucidating their biological activities. This document provides detailed application notes and protocols for the identification and quantification of 5-FQA and its primary metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
The metabolism of this compound primarily involves enzymatic modifications in the human body, including hydrolysis of the ester linkage, and phase II conjugation reactions such as sulfation and glucuronidation. Gut microflora also play a crucial role in the biotransformation of 5-FQA, leading to the formation of smaller phenolic acid derivatives. A proposed metabolic pathway is illustrated below.[1]
Data Presentation: Quantitative Analysis of 5-FQA and its Metabolites
The following tables summarize the key mass spectrometric data for the identification of 5-FQA and its metabolites and reported concentrations in human biological fluids after coffee consumption.
Table 1: LC-MS/MS Parameters for the Identification of 5-FQA and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Proposed Fragmentation |
| This compound (5-FQA) | 367 | 193, 191, 173, 134 | [Ferulic acid - H]⁻, [Quinic acid - H]⁻, [Quinic acid - H - H₂O]⁻, [Ferulic acid - H - CO₂ - CH₃]⁻ |
| 5-FQA-4'-O-Sulfate | 447 | 367, 193 | [5-FQA - H]⁻, [Ferulic acid - H]⁻ |
| Ferulic acid-4'-O-Sulfate | 273 | 193, 134 | [Ferulic acid - H]⁻, [Ferulic acid - H - CO₂ - CH₃]⁻ |
| Dihydroferulic acid-4-O-Sulfate | 275 | 195 | [Dihydroferulic acid - H]⁻ |
| Dihydroferulic acid-4-O-Glucuronide | 371 | 195 | [Dihydroferulic acid - H]⁻ |
Table 2: Reported Concentrations of 5-FQA Metabolites in Human Plasma and Urine after Coffee Consumption
| Metabolite | Biological Matrix | Concentration Range | Time to Max. Concentration (Tmax) | Reference |
| Ferulic acid-4'-O-Sulfate | Plasma | > Cmax of parent compound | < 1 hour | [2] |
| Dihydroferulic acid | Plasma | 145 - 385 nM (Cmax) | > 4 hours | [2] |
| Dihydroferulic acid-4-O-Sulfate | Plasma | 145 - 385 nM (Cmax) | > 4 hours | [2] |
| Dihydrocaffeic acid-3-O-Sulfate | Plasma | 145 - 385 nM (Cmax) | > 4 hours | [2] |
| Ferulic acid-4'-O-Sulfate | Urine | 8.4 - 37.1 µmol (24h excretion) | - | |
| Dihydroferulic acid-4-O-Glucuronide | Urine | 8.4 - 37.1 µmol (24h excretion) | - | |
| Feruloylglycine | Urine | ~20.7 µmol (24h excretion) | - |
Experimental Protocols
Sample Preparation
A robust and reproducible sample preparation protocol is essential for the accurate quantification of metabolites. The following is a recommended procedure for the extraction of 5-FQA and its metabolites from human plasma and urine.
Workflow for Sample Preparation
Protocol for Plasma Sample Preparation:
-
Thawing: Thaw frozen plasma samples on ice.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Protocol for Urine Sample Preparation:
-
Thawing: Thaw frozen urine samples at room temperature.
-
Centrifugation: Centrifuge the urine samples at 10,000 x g for 10 minutes at 4°C to remove any particulate matter.
-
Dilution: Dilute the supernatant 1:1 (v/v) with ultrapure water.
-
Filtration: Filter the diluted urine sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for good separation of the analytes.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-25 min: Re-equilibration at 5% B
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Ion Source Temperature: 350°C.
-
Capillary Voltage: -3.5 kV.
-
Nebulizer Gas: Nitrogen at a pressure of 45 psi.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 300°C.
-
Detection Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 1.
Conclusion
The protocols and data presented in this application note provide a comprehensive framework for the successful identification and quantification of this compound and its key metabolites in biological samples using LC-MS/MS. The detailed methodologies for sample preparation and instrument parameters, combined with the summarized quantitative data and metabolic pathway visualization, offer a valuable resource for researchers in the fields of nutrition, pharmacology, and drug metabolism. Adherence to these guidelines will facilitate robust and reproducible results, contributing to a deeper understanding of the absorption, distribution, metabolism, and excretion of this important dietary antioxidant.
References
- 1. Chlorogenic acids and the acyl-quinic acids: discovery, biosynthesis, bioavailability and bioactivity - Natural Product Reports (RSC Publishing) DOI:10.1039/C7NP00030H [pubs.rsc.org]
- 2. Metabolite profiling of hydroxycinnamate derivatives in plasma and urine after the ingestion of coffee by humans: identification of biomarkers of coffee consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction Cleanup of 5-FQA in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-AMB-PICA (5-FQA), also known as 5F-MDMB-PICA, is a potent synthetic cannabinoid commonly found in illicit herbal products. Accurate quantification of 5-FQA in complex botanical matrices is crucial for forensic analysis, toxicological studies, and quality control in regulated industries. Plant extracts, however, contain numerous endogenous compounds (e.g., pigments, lipids, alkaloids) that can interfere with analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS), leading to matrix effects and inaccurate results.
Solid-Phase Extraction (SPE) is a highly effective sample preparation technique used to remove these interferences and concentrate the analyte of interest. This document provides detailed protocols for the cleanup of 5-FQA from plant extracts using various SPE sorbents, ensuring cleaner extracts and more reliable analytical data. The methodologies are based on established principles for the extraction of synthetic cannabinoids from complex matrices.
Initial Sample Preparation: Methanol Extraction
Prior to SPE cleanup, 5-FQA must be extracted from the plant material. Methanol extraction with ultrasonication is a common and effective method.[1]
Protocol: Ultrasonic Methanol Extraction
-
Homogenization: Weigh 100 mg of finely ground, dried plant material into a centrifuge tube.
-
Extraction: Add 10 mL of methanol to the tube.
-
Sonication: Place the tube in an ultrasonic water bath and sonicate for 10-20 minutes.
-
Centrifugation: Centrifuge the mixture at 3,000-4,000 rpm for 5-10 minutes to pellet the solid plant material.
-
Collection: Carefully decant the methanol supernatant into a clean tube. This supernatant is the crude plant extract that will be used for SPE cleanup.
Experimental Protocols: Solid-Phase Extraction (SPE) Cleanup
The choice of SPE sorbent is critical for achieving optimal cleanup. Below are three protocols using different retention mechanisms: reversed-phase (C18), polymeric (HLB-type), and mixed-mode cation exchange. These provide flexibility depending on the specific matrix and available resources.
Protocol 1: Reversed-Phase SPE using C18 Cartridges
This protocol is suitable for retaining non-polar to moderately polar compounds like 5-FQA from an aqueous-modified plant extract. A similar C18 protocol has been successfully used for cleaning up synthetic cannabinoids from oral fluid samples.[2]
-
Sample Pre-treatment: Dilute 1 mL of the crude methanol extract with 1 mL of deionized water to ensure analyte retention on the C18 sorbent.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg/3 mL) by passing 3 mL of methanol through the cartridge.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 3 mL of deionized water. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of a 5% methanol in water solution to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove the aqueous wash solvent.
-
Elution: Elute the 5-FQA from the cartridge with 3 mL of methanol into a collection tube.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for your analytical method (e.g., 200 µL of mobile phase).
Protocol 2: Polymeric Reversed-Phase SPE
Polymeric sorbents offer a wider pH stability and can provide high recovery for a broad range of compounds. This protocol is adapted from methods used for cannabinoids in biological fluids.[3]
-
Sample Pre-treatment: Dilute 1 mL of the crude methanol extract with 2 mL of a 100 mM acetate buffer (pH 5.0).
-
Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Styre Screen® HLB) with 3 mL of methanol.
-
Cartridge Equilibration: Equilibrate the cartridge with 3 mL of deionized water, followed by 3 mL of 100 mM acetate buffer (pH 5.0).
-
Sample Loading: Load the pre-treated sample onto the cartridge.
-
Washing:
-
Wash 1: Pass 3 mL of 100 mM acetate buffer (pH 5.0).
-
Wash 2: Pass 3 mL of a 25:75 methanol:100 mM acetate buffer solution.
-
-
Drying: Dry the cartridge completely under full vacuum for at least 10 minutes.
-
Elution: Elute the 5-FQA with 3 mL of ethyl acetate.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in the analytical mobile phase.
Protocol 3: Mixed-Mode Cation Exchange SPE
5-FQA has a basic functional group that can be protonated, making mixed-mode cation exchange an effective and highly selective cleanup strategy. This generic protocol is designed for non-polar basic compounds.
-
Sample Pre-treatment: Dilute 1 mL of the crude methanol extract with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).
-
Cartridge Conditioning: Condition a mixed-mode cation exchange cartridge (e.g., DSC-MCAX, 100 mg/3 mL) with 3 mL of methanol.
-
Cartridge Equilibration: Equilibrate the cartridge with 3 mL of 50 mM ammonium acetate buffer (pH 6.0).
-
Sample Loading: Load the pre-treated sample onto the cartridge at a flow rate of approximately 1 mL/min.
-
Washing:
-
Wash 1: Pass 3 mL of 50 mM ammonium acetate (pH 6.0).
-
Wash 2: Pass 3 mL of 1 M acetic acid.
-
Wash 3: Pass 3 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the 5-FQA with 3 mL of 5% ammonium hydroxide in methanol. The basic eluent neutralizes the analyte, releasing it from the sorbent.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute for analysis.
Data Presentation
While specific recovery data for 5-FQA from plant matrices using these exact protocols is not available in the cited literature, a study on the GC-MS/MS analysis of 5F-MDMB-PICA in blood provides valuable comparative data on the efficiency of different extraction methods, demonstrating the utility of SPE.[4] This data can serve as a benchmark for expected performance.
Table 1: Comparison of Extraction Method Performance for 5F-MDMB-PICA in Blood Samples
| Parameter | SPE (Generic) | Supported Liquid Extraction (SLE) | ISOLUTE C18 |
| Recovery (%) | 91.40 | 82.54 | 85.10 |
| Matrix Effects (%) | 15.0 | 24.0 | 22.5 |
| Accuracy (% Bias) | 2.4 - 5.5 | 3.9 - 7.3 | 3.9 - 7.3 |
| Precision (%RSD) | 4.6 - 7.7 | 6.4 - 8.3 | 6.4 - 8.3 |
Note: Data is for 5F-MDMB-PICA in blood and serves as an example. Method optimization and validation are required to determine performance metrics for plant matrices.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow from plant sample to final analysis.
Caption: General workflow for 5-FQA analysis.
Detailed Solid-Phase Extraction (SPE) Steps
This diagram details the universal steps involved in the solid-phase extraction process itself.
Caption: Core steps of the SPE cleanup process.
References
- 1. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unitedchem.com [unitedchem.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 5-Feruloylquinic Acid Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Feruloylquinic acid (5-FQA) in various experimental settings. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound is a phenolic compound that, in its solid form, is stable for at least four years when stored at -20°C.[1] In solution, its stability is influenced by several factors including the solvent, pH, temperature, and exposure to light. Generally, 5-FQA is more stable in acidic conditions and is prone to degradation and isomerization in neutral to alkaline environments.[2]
Q2: In which common laboratory solvents is this compound soluble and what are the recommended storage conditions for stock solutions?
5-FQA is soluble in a variety of polar organic solvents and aqueous buffers. For preparing stock solutions, it is recommended to store them in aliquots at -20°C for up to one month or at -80°C for up to six months to minimize degradation from repeated freeze-thaw cycles.[3] If solubility issues arise, gentle warming to 37°C and sonication can be employed.[3]
Table 1: Solubility and Recommended Storage of this compound Stock Solutions
| Solvent | Solubility | Recommended Storage Temperature | Maximum Recommended Storage Duration |
| Dimethylformamide (DMF) | 30 mg/mL[1] | -20°C or -80°C | 1-6 months |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL | -20°C or -80°C | 1-6 months |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 20 mg/mL | -20°C or -80°C | Short-term (days to weeks, prone to faster degradation) |
| Methanol | Soluble | -20°C or -80°C | 1-6 months |
| Ethanol | Soluble | -20°C or -80°C | 1-6 months |
| Water | 3.04 g/L | -20°C or -80°C | Short-term (days to weeks, stability is pH-dependent) |
Q3: How does pH affect the stability of this compound in aqueous solutions?
The pH of aqueous solutions is a critical factor for the stability of 5-FQA. It is generally stable under acidic conditions but is susceptible to degradation, including hydrolysis and isomerization, under prolonged exposure to high pH. Studies on the closely related 5-caffeoylquinic acid (5-CQA) show that it is stable at acidic pH but undergoes significant degradation and isomerization at neutral and alkaline pH. This suggests a similar behavior for 5-FQA. At physiological pH (7.4), 5-FQA exists mainly in a dissociated form, which is relevant for its antioxidant activity.
Q4: What is the impact of temperature on the stability of this compound?
Elevated temperatures can accelerate the degradation of 5-FQA. Thermal degradation pathways may include hydrolysis of the ester bond, decarboxylation, and the formation of various phenolic compounds. For instance, the thermal degradation of 5-FQA during coffee roasting leads to the formation of 4-vinylguaiacol, guaiacol, and phenol. For long-term storage of solutions, it is crucial to maintain low temperatures (-20°C or -80°C).
Q5: Is this compound sensitive to light?
While specific photostability studies on 5-FQA are not abundant, related phenolic compounds, such as ferulic acid, are known to undergo photodegradation upon UV irradiation. Therefore, it is recommended to protect solutions of 5-FQA from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or when conducting experiments under light exposure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of bioactivity. | Degradation of 5-FQA in the experimental medium. | Prepare fresh solutions of 5-FQA for each experiment. Ensure the pH of the medium is acidic if possible, or minimize the time the compound spends in neutral or alkaline solutions. Store stock solutions appropriately at -20°C or -80°C in aliquots. |
| Appearance of unknown peaks in chromatography (HPLC, LC-MS). | Isomerization or degradation of 5-FQA. | This can be due to acyl migration, especially under neutral to alkaline conditions or at elevated temperatures, leading to the formation of other feruloylquinic acid isomers. Analyze samples promptly after preparation and maintain them at a low temperature. Consider using a slightly acidic mobile phase for chromatography to minimize on-column isomerization. |
| Precipitation of the compound in aqueous buffers. | Exceeding the solubility limit. | Although 5-FQA has good aqueous solubility, high concentrations in certain buffers might lead to precipitation. Prepare a more concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer. Gentle warming and sonication can also aid in dissolution. |
| Discoloration of the solution. | Oxidation of the phenolic structure. | This can occur upon exposure to air and light, especially at higher pH. Prepare solutions fresh and consider purging with an inert gas like nitrogen or argon before sealing, particularly for long-term storage or sensitive applications. |
Experimental Protocols
Protocol for Stability Testing of this compound in Different Solvents
This protocol outlines a general procedure to assess the stability of 5-FQA under various conditions.
1. Materials:
- This compound (solid, high purity)
- Solvents: Methanol, Ethanol, DMSO, Water (HPLC grade)
- Buffers of various pH (e.g., phosphate or citrate buffers)
- HPLC or UPLC system with a DAD or UV detector
- C18 analytical column
- Temperature-controlled incubator/oven
- Photostability chamber (optional)
- Amber and clear glass vials
2. Preparation of 5-FQA Solutions:
- Prepare a stock solution of 5-FQA in the desired solvent (e.g., 1 mg/mL in methanol).
- From the stock solution, prepare working solutions in the different solvents and pH buffers to be tested.
- Transfer aliquots of each working solution into both amber and clear vials to assess photostability.
3. Storage Conditions:
- Store the vials at different temperatures (e.g., 4°C, 25°C, 40°C).
- For photostability testing, expose the clear vials to a controlled light source while keeping the amber vials as dark controls.
4. Sample Analysis:
- At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each vial.
- Analyze the samples by a validated HPLC-UV method. A typical method would involve a C18 column with a gradient elution using a mobile phase of acidified water and acetonitrile or methanol. Detection is typically monitored at the λmax of 5-FQA (~326 nm).
5. Data Analysis:
- Calculate the percentage of 5-FQA remaining at each time point relative to the initial concentration (time 0).
- Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) if the degradation follows first-order kinetics.
- Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Overcoming Co-elution of Feruloylquinic Acid Isomers in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of feruloylquinic acid isomers during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My feruloylquinic acid isomers are co-eluting on a standard C18 column. What are the initial troubleshooting steps?
A1: Co-elution on a C18 column is a common issue due to the structural similarity of feruloylquinic acid isomers. Here are the primary steps to address this:
-
Mobile Phase Optimization: The composition of the mobile phase is a critical factor in achieving separation.[1] You can begin by adjusting the organic solvent-to-aqueous ratio. A shallower gradient or even an isocratic elution with a lower percentage of organic solvent can increase retention and potentially improve resolution.[2]
-
Adjusting Mobile Phase pH: The pH of the mobile phase influences the ionization state of acidic analytes like feruloylquinic acids.[3] Adjusting the pH to be approximately one unit away from the analyte's pKa can enhance separation.[4] For these acidic compounds, using an acidified mobile phase (e.g., with formic acid or acetic acid) is a common practice to suppress ionization and improve peak shape.[5]
-
Lowering the Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, which may lead to better separation of closely eluting compounds.
Q2: I've tried basic mobile phase adjustments with my C18 column, but some isomers still overlap. What other column chemistries can I explore?
A2: When a standard C18 column does not provide sufficient selectivity, exploring alternative stationary phases with different retention mechanisms is the next logical step.
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity to C18, particularly for aromatic compounds, due to π-π interactions between the phenyl rings of the stationary phase and the analytes.
-
Pentafluorophenyl (PFP) Columns: PFP columns are excellent for separating structurally similar isomers and provide alternative selectivity through a combination of hydrophobic, π-π, and dipole-dipole interactions.
-
Polar-Embedded Columns (e.g., Amide or CSH C18): These columns have a polar group embedded in the alkyl chain, which alters the selectivity, especially for polar compounds. A C18 amide reverse-phase HPLC column has been successfully used for the separation of phenolic compounds, including different isomers. The charged surface hybrid (CSH) C18 columns can also offer improved peak shape and isomer separation.
-
C30 Columns: These columns are particularly effective for separating isomers due to their ability to provide shape selectivity.
Q3: How does temperature affect the separation of feruloylquinic acid isomers?
A3: Column temperature is a significant parameter that can influence selectivity and resolution.
-
Increased Temperature: Generally, increasing the column temperature (e.g., to 40°C or 50°C) decreases the mobile phase viscosity, which can lead to sharper peaks and shorter retention times. In some cases, higher temperatures can improve the separation efficiency.
-
Decreased Temperature: Conversely, lowering the temperature can increase retention and may enhance the resolution of closely eluting compounds.
-
Selectivity Changes: Temperature can alter the selectivity of the separation, meaning the elution order of the isomers might change. It is crucial to experiment with different temperatures to find the optimal condition for your specific isomer pair.
Q4: Can I use mass spectrometry (MS) to differentiate co-eluting feruloylquinic acid isomers?
A4: Yes, tandem mass spectrometry (MS/MS) is a powerful tool for distinguishing between co-eluting isomers, even when they are not chromatographically resolved. Different regioisomers of feruloylquinic acid can be distinguished by their unique MS/MS fragmentation patterns in negative ion mode. For example, 3-O-feruloylquinic acid and 4-O-feruloylquinic acid can be differentiated by their base peaks in the MS/MS spectra.
Q5: What are some common causes of peak tailing for phenolic acids, and how can I resolve this issue?
A5: Peak tailing is often observed with phenolic compounds and can interfere with accurate quantification. The primary causes include:
-
Secondary Silanol Interactions: Phenolic compounds can interact with residual acidic silanol groups on silica-based columns, leading to tailing.
-
Solution: Use a highly deactivated, end-capped column. Operating at a lower pH (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups and reduce these interactions.
-
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to a mixture of ionized and non-ionized forms of the analyte, causing peak distortion.
-
Solution: Ensure the mobile phase pH is consistent and optimized for your analytes.
-
-
Column Overload: Injecting too much sample can saturate the column.
-
Solution: Reduce the sample concentration or injection volume.
-
Quantitative Data Summary
The following table summarizes the impact of different HPLC parameters on the resolution of isomers, based on general observations in the literature. The resolution value (Rs) is a quantitative measure of separation, with a value ≥ 1.5 indicating baseline separation.
| Parameter | Condition 1 | Result (Rs) | Condition 2 | Result (Rs) | Reference |
| Column Temperature | 30 °C | 1.15 | 40 °C | 1.87 | |
| Mobile Phase Organic Solvent | Acetonitrile | Incomplete Separation | Methanol | Baseline Separation | |
| Stationary Phase Chemistry | C18 | Co-elution | PFP | Complete Separation |
Experimental Protocols
Protocol 1: HPLC Method Development for Feruloylquinic Acid Isomer Separation
This protocol outlines a systematic approach to developing an HPLC method for separating feruloylquinic acid isomers.
-
Initial Column and Mobile Phase Selection:
-
Column: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Detector: DAD or UV detector set at 320-325 nm.
-
-
Gradient Optimization:
-
Begin with a broad gradient (e.g., 5-95% B over 30 minutes) to determine the elution range of the isomers.
-
Based on the initial run, create a shallower gradient around the elution time of the isomers to improve resolution.
-
-
Flow Rate and Temperature Adjustment:
-
Set the initial flow rate to 1.0 mL/min and the column temperature to 30°C.
-
If co-elution persists, systematically decrease the flow rate (e.g., to 0.8 mL/min) and/or adjust the temperature (e.g., test at 25°C, 35°C, and 40°C) to observe the effect on separation.
-
-
Alternative Mobile Phase Solvents:
-
If acetonitrile does not provide adequate separation, replace it with methanol (with 0.1% formic acid) and re-optimize the gradient. Methanol can offer different selectivity compared to acetonitrile.
-
-
Exploring Different Stationary Phases:
-
If optimization on the C18 column is unsuccessful, switch to a column with a different selectivity, such as a Phenyl-Hexyl or a PFP column, and repeat the optimization steps.
-
Protocol 2: LC-MS/MS for Differentiation of Co-eluting Isomers
This protocol describes the use of tandem mass spectrometry to identify feruloylquinic acid isomers that are not fully separated chromatographically.
-
LC Conditions:
-
Use the optimized or partially optimized HPLC method from Protocol 1. The primary goal is to achieve consistent retention times, even if separation is incomplete.
-
Ensure the mobile phase is compatible with MS (e.g., using volatile acids like formic acid instead of non-volatile buffers like phosphate).
-
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS Scan: Perform a full scan to determine the m/z of the parent ion for feruloylquinic acid ([M-H]⁻ at m/z 367).
-
MS/MS Fragmentation: Select the parent ion (m/z 367) for collision-induced dissociation (CID).
-
Analysis of Fragments: Acquire the MS/MS spectra for the co-eluting peaks. Differentiate the isomers based on their characteristic fragment ions and their relative intensities. For example, 3-O-feruloylquinic acid typically shows a base peak at m/z 193, while 4-O-feruloylquinic acid may show a base peak at m/z 173.
-
Visualizations
Caption: A workflow for troubleshooting the co-elution of isomers in HPLC.
Caption: A logical relationship diagram for HPLC method development.
References
- 1. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. benchchem.com [benchchem.com]
- 4. mastelf.com [mastelf.com]
- 5. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for 5-FQA Separation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the mobile phase for the separation of 5-fluoro-quinoline-8-carboxylic acid (5-FQA) using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter in the mobile phase for optimizing 5-FQA separation?
A1: The pH of the aqueous portion of the mobile phase is the most critical parameter for optimizing the separation of 5-FQA. As a carboxylic acid, the ionization state of 5-FQA is highly dependent on the mobile phase pH, which directly impacts its retention time and peak shape on a reversed-phase column.[1][2]
Q2: What is the recommended starting pH for the mobile phase?
A2: A good starting point for the mobile phase pH is in the acidic range, typically between 2.5 and 4.0.[2] In this range, the carboxylic acid group of 5-FQA will be protonated (non-ionized), leading to increased retention on a C18 column and generally sharper peaks.
Q3: Which organic solvent, acetonitrile or methanol, is better for 5-FQA separation?
A3: Both acetonitrile and methanol can be used as the organic modifier in the mobile phase. Acetonitrile often provides better peak shape and lower backpressure.[3] However, methanol can offer different selectivity, which might be advantageous if 5-FQA needs to be separated from closely related impurities. It is recommended to screen both solvents during method development.
Q4: Why is a buffer necessary in the mobile phase?
A4: A buffer is essential to control and maintain a stable pH throughout the chromatographic run.[4] Fluctuations in pH can lead to shifts in retention time and poor reproducibility. A stable pH is particularly crucial when dealing with ionizable compounds like 5-FQA.
Q5: What is a suitable buffer and concentration for 5-FQA analysis?
A5: Phosphate or acetate buffers are commonly used in reversed-phase HPLC. For a mobile phase pH in the range of 2.5-4.0, a phosphate buffer is a suitable choice. A buffer concentration of 10-50 mM is generally sufficient to provide adequate buffering capacity without causing issues like precipitation or high backpressure.
Troubleshooting Guides
This section addresses common issues encountered during the separation of 5-FQA and provides systematic solutions.
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Inappropriate Mobile Phase pH | The pH of the mobile phase may be too close to the pKa of 5-FQA, causing it to exist in both ionized and non-ionized forms, leading to peak tailing. Adjust the pH to be at least 1.5-2 pH units away from the pKa of 5-FQA. For acidic compounds like 5-FQA, lowering the pH (e.g., to pH 2.5-3.5) will suppress ionization and generally improve peak shape. |
| Secondary Interactions with Column | Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing peak tailing. The addition of a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask these silanol groups. However, modern, high-purity silica columns often do not require this. Insufficient buffer concentration can also lead to poor peak shape. |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing. Reduce the injection volume or dilute the sample. |
| Incompatible Injection Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
Problem: Unstable or Shifting Retention Times
| Possible Cause | Solution |
| Inadequately Buffered Mobile Phase | If the buffer concentration is too low, it may not be able to resist pH shifts, leading to inconsistent retention times. Ensure the buffer concentration is adequate (typically 10-50 mM) and that the chosen buffer has a pKa close to the desired mobile phase pH. |
| Mobile Phase Composition Drift | Inaccurate mixing of the mobile phase components by the HPLC pump or evaporation of the more volatile organic solvent can cause retention time shifts. Ensure the pump is working correctly and that the mobile phase reservoirs are properly covered. |
| Column Temperature Fluctuations | Changes in column temperature can affect retention times. Use a column oven to maintain a constant and consistent temperature. |
| Column Equilibration | Insufficient equilibration of the column with the mobile phase before injection can lead to drifting retention times, especially with gradient methods. Ensure the column is equilibrated for a sufficient time (typically 10-15 column volumes). |
Problem: Poor Resolution Between 5-FQA and Impurities
| Possible Cause | Solution |
| Suboptimal Mobile Phase Composition | The ratio of the organic solvent to the aqueous buffer may not be optimal for separating 5-FQA from its impurities. Adjust the gradient slope or the isocratic percentage of the organic solvent. A shallower gradient or a lower percentage of organic solvent will generally increase retention and may improve the resolution of early eluting peaks. |
| Incorrect Organic Solvent | The selectivity of the separation can be significantly altered by changing the organic solvent. If acetonitrile does not provide the desired resolution, try methanol or a mixture of both. |
| pH Not Optimized for Selectivity | While pH is critical for retention and peak shape, it can also influence the selectivity between ionizable compounds. Systematically evaluate the effect of pH on the resolution between 5-FQA and the critical impurity pair. |
| Column with Insufficient Efficiency | The column may not have enough theoretical plates to separate the compounds. Consider using a column with a smaller particle size (e.g., sub-2 µm for UPLC) or a longer column. |
Data Presentation
The following tables provide representative data on how changes in mobile phase composition can affect the chromatographic separation of a quinolone carboxylic acid like 5-FQA. This data is intended to serve as a guideline for method development and optimization.
Table 1: Effect of Mobile Phase pH on Retention Time and Peak Asymmetry
Conditions: C18 column (4.6 x 150 mm, 5 µm), 40% Acetonitrile in buffer, Flow rate 1.0 mL/min, Temperature 30 °C.
| Mobile Phase pH | Retention Time (min) | Peak Asymmetry (USP Tailing Factor) |
| 2.5 | 8.2 | 1.1 |
| 3.5 | 6.5 | 1.3 |
| 4.5 | 4.1 | 1.8 |
| 5.5 | 2.8 | 2.5 |
Note: As the pH increases, the carboxylic acid becomes more ionized, leading to decreased retention and increased peak tailing.
Table 2: Effect of Acetonitrile Percentage on Retention Time and Resolution
Conditions: C18 column (4.6 x 150 mm, 5 µm), Aqueous phase is 25 mM phosphate buffer at pH 3.0, Flow rate 1.0 mL/min, Temperature 30 °C.
| Acetonitrile (%) | Retention Time of 5-FQA (min) | Resolution (Rs) with a closely eluting impurity |
| 30 | 12.5 | 2.1 |
| 35 | 9.8 | 1.8 |
| 40 | 7.3 | 1.5 |
| 45 | 5.1 | 1.2 |
Note: Increasing the percentage of the organic solvent decreases the retention time but may also decrease the resolution between closely eluting peaks.
Experimental Protocols
This section provides a detailed methodology for a typical reversed-phase HPLC method for the analysis of 5-FQA.
Objective: To develop a robust HPLC method for the separation and quantification of 5-FQA.
1. Materials and Reagents:
-
5-FQA reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Mobile Phase Preparation:
-
Aqueous Phase (25 mM Phosphate Buffer, pH 3.0):
-
Weigh 3.4 g of KH₂PO₄ and dissolve it in 1 L of HPLC grade water.
-
Adjust the pH to 3.0 with phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Organic Phase: HPLC grade acetonitrile.
-
Degas both the aqueous and organic phases for at least 15 minutes using an ultrasonic bath or vacuum degassing.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determine the optimal wavelength by performing a UV scan of 5-FQA (a common starting point is 254 nm).
-
Gradient Program:
| Time (min) | % Aqueous (Buffer) | % Acetonitrile |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 17.0 | 30 | 70 |
| 17.1 | 70 | 30 |
| 20.0 | 70 | 30 |
5. Sample Preparation:
-
Prepare a stock solution of 5-FQA (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Dilute the stock solution with the initial mobile phase composition (70:30 Aqueous:Acetonitrile) to the desired concentration for analysis.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
Mandatory Visualization
Caption: Workflow for optimizing mobile phase in 5-FQA separation.
Caption: Troubleshooting logic for 5-FQA HPLC analysis.
References
Preventing oxidation of 5-Feruloylquinic acid during extraction.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of 5-Feruloylquinic acid (5-FQA) during extraction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of 5-FQA | Oxidative Degradation: 5-FQA is susceptible to oxidation, especially at high temperatures and pH levels, leading to the formation of various degradation products. | - Incorporate Antioxidants: Add antioxidants such as ascorbic acid or gallic acid to the extraction solvent. - Control pH: Maintain a slightly acidic pH (around 3-5) during extraction. - Lower Temperature: Perform extraction at lower temperatures (e.g., 4°C or using low-temperature extraction techniques). - Use Inert Atmosphere: Purge the extraction vessel with an inert gas like nitrogen or argon to minimize oxygen exposure. |
| Incomplete Extraction: The chosen solvent or extraction parameters may not be optimal for fully extracting 5-FQA from the plant matrix. | - Optimize Solvent System: Use a mixture of polar organic solvents and water (e.g., 70% methanol or ethanol). - Increase Extraction Time/Cycles: Extend the extraction duration or perform multiple extraction cycles. - Enhance Mass Transfer: Employ techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve solvent penetration. | |
| Presence of Unknown Peaks in Chromatogram | Isomerization and Degradation Products: High temperatures and neutral to alkaline pH can cause isomerization of 5-FQA to other feruloylquinic acid isomers (e.g., 3-FQA, 4-FQA) and degradation into smaller phenolic compounds. | - Strict Temperature and pH Control: Adhere to low-temperature and acidic pH extraction conditions. - Prompt Analysis: Analyze the extracts as quickly as possible after preparation. - Proper Storage: Store extracts at low temperatures (e.g., -20°C or -80°C) and in the dark. |
| Discoloration of Extract (Browning) | Enzymatic and Non-Enzymatic Oxidation: Polyphenol oxidase (PPO) activity and auto-oxidation can lead to the formation of colored polymers. | - Blanching: Briefly heat the plant material before extraction to deactivate enzymes. - Use of Chelating Agents: Add agents like EDTA to chelate metal ions that can catalyze oxidation. - Addition of Antioxidants: Ascorbic acid can inhibit both enzymatic and non-enzymatic browning. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the oxidation of this compound during extraction?
A1: The primary factors contributing to the oxidation of 5-FQA during extraction are:
-
High Temperature: Elevated temperatures accelerate the rate of oxidation and can lead to thermal degradation.
-
High pH: Neutral to alkaline conditions promote the deprotonation of the phenolic hydroxyl groups, making them more susceptible to oxidation.
-
Presence of Oxygen: Molecular oxygen is a key reactant in the oxidation process.
-
Enzymatic Activity: Enzymes like polyphenol oxidase (PPO), naturally present in plant materials, can catalyze the oxidation of 5-FQA.
-
Presence of Metal Ions: Metal ions, such as iron and copper, can act as catalysts for oxidation reactions.
Q2: Which antioxidants are most effective in preventing 5-FQA oxidation, and at what concentrations?
A2: Ascorbic acid (Vitamin C) and gallic acid are commonly used and effective antioxidants for preventing the oxidation of phenolic compounds like 5-FQA. While specific optimal concentrations can vary depending on the plant matrix and extraction conditions, a general starting point is a concentration of 0.1% to 1% (w/v) in the extraction solvent. It is recommended to perform preliminary experiments to determine the optimal concentration for your specific application.
Q3: What is the optimal pH range for extracting 5-FQA to minimize degradation?
A3: A slightly acidic pH range of 3 to 5 is generally recommended for the extraction of 5-FQA to minimize both oxidation and isomerization. Acidifying the extraction solvent with acids like formic acid or acetic acid can help maintain this pH range.
Q4: How can I implement an inert atmosphere during my extraction process?
A4: To create an inert atmosphere, you can purge the extraction vessel with an inert gas such as nitrogen or argon before and during the extraction process. This displaces oxygen and minimizes oxidative degradation. For small-scale extractions, this can be achieved by using a nitrogen-filled glove box or by bubbling the inert gas through the solvent and into the headspace of the extraction flask.
Q5: Are there advanced extraction techniques that can help reduce 5-FQA oxidation?
A5: Yes, several advanced extraction techniques can minimize the degradation of 5-FQA:
-
Supercritical Fluid Extraction (SFE): This technique uses supercritical CO2 as a solvent, often at lower temperatures than conventional solvent extraction, which helps to preserve thermolabile compounds like 5-FQA. The absence of oxygen in the system also prevents oxidation.
-
Ultrasound-Assisted Extraction (UAE): UAE can enhance extraction efficiency at lower temperatures and for shorter durations, reducing the risk of thermal degradation.
-
Pressurized Liquid Extraction (PLE): PLE uses solvents at elevated temperatures and pressures, which can increase extraction efficiency. However, careful optimization of temperature is crucial to avoid degradation.
Experimental Protocols
Protocol 1: Conventional Solid-Liquid Extraction with Oxidation Prevention
Objective: To extract 5-FQA from plant material while minimizing oxidative degradation.
Materials:
-
Dried and powdered plant material
-
Extraction Solvent: 70% Methanol (or Ethanol) in water, acidified to pH 4 with formic acid
-
Antioxidant: Ascorbic acid (1% w/v)
-
Inert gas supply (Nitrogen or Argon)
-
Extraction vessel (e.g., Erlenmeyer flask)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Weigh the desired amount of powdered plant material and place it in the extraction vessel.
-
Prepare the extraction solvent by dissolving ascorbic acid in the acidified 70% methanol.
-
Purge the extraction vessel containing the plant material with nitrogen gas for 5-10 minutes to displace oxygen.
-
Add the extraction solvent to the vessel at a solid-to-liquid ratio of 1:10 (w/v).
-
Seal the vessel and continue to maintain a gentle stream of nitrogen into the headspace.
-
Place the vessel on a magnetic stirrer and extract at a controlled low temperature (e.g., 4°C in a cold room or on an ice bath) for a specified duration (e.g., 2-4 hours).
-
After extraction, filter the mixture under a nitrogen blanket to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator at a low temperature (e.g., <40°C) to remove the organic solvent.
-
Store the final aqueous extract at -20°C or -80°C in an amber vial under a nitrogen headspace until analysis.
Protocol 2: Ultrasound-Assisted Extraction (UAE) for Enhanced Stability
Objective: To rapidly extract 5-FQA using ultrasound to minimize thermal degradation.
Materials:
-
Same as Protocol 1
-
Ultrasonic bath or probe sonicator
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Place the sealed extraction vessel in an ultrasonic bath.
-
Set the ultrasonic bath to a specific frequency (e.g., 40 kHz) and a controlled low temperature (e.g., by adding ice to the bath water).
-
Sonicate for a shorter duration compared to conventional extraction (e.g., 15-30 minutes). Monitor the temperature of the extraction mixture to ensure it does not rise significantly.
-
After sonication, follow steps 7-9 from Protocol 1 for filtration, concentration, and storage.
Data Presentation
Table 1: Factors Influencing the Stability of this compound During Extraction
| Factor | Condition Favoring Stability | Condition Promoting Degradation |
| Temperature | Low (e.g., 4°C) | High (e.g., >40°C) |
| pH | Acidic (pH 3-5) | Neutral to Alkaline (pH > 6) |
| Oxygen | Inert atmosphere (Nitrogen, Argon) | Presence of air |
| Light | Dark conditions | Exposure to UV or visible light |
| Enzymes | Inactivated (e.g., by blanching) | Active |
| Metal Ions | Chelated (e.g., with EDTA) | Present |
Visualizations
Technical Support Center: Optimizing Quinolone Alkaloid Recovery from Plant Material
Disclaimer: The initial query mentioned "5-FQA" (5-fluoroquinolinoic acid). It is important to clarify that 5-FQA is a synthetic fluoroquinolone antibiotic and is not a naturally occurring compound found in plants. Therefore, it cannot be extracted from plant material. This guide has been developed to address the likely interest in the extraction of naturally occurring quinolone alkaloids from plants, a known class of bioactive compounds.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low recovery of quinolone alkaloids from plant material.
Troubleshooting Guide: Low Recovery of Quinolone Alkaloids
Low recovery of quinolone alkaloids can stem from various factors throughout the extraction and purification process. This guide provides a systematic approach to identifying and resolving common issues.
Question: Why is the recovery of my quinolone alkaloid extract unexpectedly low?
Answer: Low recovery can be attributed to several factors, from the initial handling of the plant material to the final extraction and concentration steps. The following sections break down potential problem areas and offer targeted solutions.
Plant Material and Pre-Extraction Handling
| Potential Issue | Possible Cause | Recommended Solution |
| Degradation of Target Alkaloids | Improper drying or storage of plant material (e.g., exposure to high temperatures, light, or moisture). | Dry plant material at a controlled, low temperature (e.g., 40-60°C) and store in a cool, dark, and dry place. |
| Incomplete Cell Lysis | Insufficient grinding of the plant material. | Grind the dried plant material into a fine powder to increase the surface area for solvent penetration. |
| Enzymatic Degradation | Activation of endogenous plant enzymes during sample preparation. | Blanching the fresh plant material or using an enzymatic inhibitor during extraction can mitigate this. |
Extraction Parameters
The choice of extraction method and parameters is critical for efficient recovery.[1][2]
| Parameter | Common Problem | Troubleshooting Steps |
| Solvent Selection | The polarity of the extraction solvent is not optimal for the target quinolone alkaloids.[3] | - Test a range of solvents with varying polarities (e.g., methanol, ethanol, chloroform, ethyl acetate).- For salt forms of alkaloids, use acidified water or alcohol.[4][5]- For free base forms, use non-polar organic solvents. |
| Solvent-to-Solid Ratio | Insufficient solvent volume to effectively extract the alkaloids from the plant matrix. | Increase the solvent-to-solid ratio. A common starting point is 10:1 (v/w) and can be optimized. |
| Extraction Temperature | Temperature is too low for efficient extraction or too high, causing degradation of thermolabile compounds. | - Optimize the extraction temperature. For maceration, room temperature is common.- For heat-assisted methods like Soxhlet or reflux, monitor the temperature and extraction time to avoid degradation. |
| Extraction Time | The duration of the extraction is too short for complete recovery or excessively long, leading to compound degradation. | - Perform a time-course study to determine the optimal extraction duration.- Modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can significantly reduce extraction time. |
| pH of Extraction Medium | The pH is not suitable for maintaining the desired form of the alkaloid (salt or free base). | - For acidic extraction of alkaloid salts, maintain a pH between 2-3.- For extraction of the free base, the medium should be alkaline. |
Post-Extraction Processing
| Potential Issue | Possible Cause | Recommended Solution |
| Loss during Solvent Removal | Evaporation at excessively high temperatures can lead to the degradation of the target compounds. | Use a rotary evaporator under reduced pressure and a controlled temperature to remove the solvent. |
| Incomplete Acid-Base Partitioning | The pH adjustment during liquid-liquid extraction is not optimal, leading to poor separation of alkaloids from other compounds. | - Ensure complete acidification to convert all alkaloids to their salt form (water-soluble).- Ensure complete basification to convert all alkaloid salts to their free base form (organic solvent-soluble). Monitor the pH at each step. |
| Co-precipitation with Impurities | Alkaloids may co-precipitate with other plant components during purification steps. | Incorporate additional clean-up steps, such as solid-phase extraction (SPE) or column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for quinolone alkaloids?
A1: There is no single "best" method, as the optimal technique depends on the specific plant material and the chemical properties of the target alkaloid. Common methods include:
-
Maceration: A simple method involving soaking the plant material in a solvent.
-
Soxhlet Extraction: A continuous extraction method that is more efficient than maceration but uses heat, which can degrade some compounds.
-
Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to improve solvent penetration and can reduce extraction time and temperature.
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to rapid extraction.
-
Supercritical Fluid Extraction (SFE): A "green" technique that uses supercritical CO2 as a solvent, offering high selectivity.
Q2: How does the pH of the extraction solvent affect quinolone alkaloid recovery?
A2: The pH is a critical factor. Alkaloids are basic compounds and can exist in two forms: a salt form that is soluble in water and an ionized form, and a free base form that is soluble in organic solvents.
-
Acidic conditions (low pH): Alkaloids are converted to their salt form, which is more soluble in polar solvents like water or acidified ethanol. This is often the first step in a traditional acid-base extraction.
-
Alkaline conditions (high pH): The alkaloid salts are converted to their free base form, which is less polar and more soluble in non-polar organic solvents like chloroform or diethyl ether.
Q3: My extract is very impure. How can I clean it up to improve quinolone alkaloid recovery?
A3: High impurity levels can interfere with quantification and isolation. Consider the following purification strategies:
-
Liquid-Liquid Extraction (Acid-Base Partitioning): This is a classic and effective method for separating alkaloids from neutral and acidic impurities.
-
Solid-Phase Extraction (SPE): SPE cartridges can be used for rapid and selective sample clean-up.
-
Column Chromatography: This is a powerful technique for separating individual compounds from a complex mixture.
Q4: Can the type of analytical method affect the perceived recovery?
A4: Absolutely. If your analytical method is not properly optimized, it may appear that the recovery is low.
-
Method Specificity: Ensure your analytical method (e.g., HPLC, GC-MS) is specific for the target quinolone alkaloid and can distinguish it from interfering compounds.
-
Detector Response: The choice of detector is important. A UV detector is common for HPLC, but the wavelength must be optimized for your compound. A mass spectrometer (MS) provides greater specificity and sensitivity.
-
Standard Purity: The purity of your reference standard will directly impact the accuracy of your quantification.
Experimental Protocols
General Protocol for Acid-Base Extraction of Quinolone Alkaloids
This protocol provides a general framework. Optimization of solvents, volumes, and repetitions will be necessary for specific plant materials.
-
Preparation of Plant Material:
-
Dry the plant material at 40-60°C.
-
Grind the dried material into a fine powder.
-
-
Acidic Extraction:
-
Macerate the powdered plant material in an acidic solution (e.g., 1% HCl in 70% ethanol) for 24-48 hours with occasional agitation.
-
Filter the mixture and collect the filtrate. Repeat the extraction on the plant residue to ensure complete recovery.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
-
Acid-Base Partitioning:
-
Dissolve the concentrated extract in an acidic aqueous solution (e.g., 5% HCl).
-
Wash the acidic solution with a non-polar organic solvent (e.g., hexane or ethyl acetate) to remove non-basic compounds. Discard the organic layer.
-
Basify the aqueous layer to a pH of 9-10 with a base (e.g., NH4OH).
-
Extract the aqueous layer multiple times with a non-polar organic solvent (e.g., chloroform or dichloromethane). The free base alkaloids will move into the organic layer.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude alkaloid extract.
-
-
Further Purification (Optional):
-
The crude extract can be further purified using techniques like column chromatography or preparative HPLC.
-
Visualizations
Troubleshooting Workflow for Low Alkaloid Recovery
Caption: A flowchart for systematically troubleshooting low quinolone alkaloid recovery.
General Acid-Base Extraction Workflow
References
Minimizing isomerization of 5-Feruloylquinic acid during storage.
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the isomerization of 5-Feruloylquinic acid (5-FQA) during storage and experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound.
| Problem | Possible Cause | Solution |
| Solution of 5-FQA has turned yellow/brown. | Oxidation: Phenolic compounds like 5-FQA are susceptible to oxidation when exposed to air (dissolved oxygen), especially at neutral to high pH. This can be accelerated by light and the presence of metal ions. | Prepare solutions fresh using degassed solvents. Store solutions under an inert atmosphere (nitrogen or argon). Use amber vials to protect from light. Work at a slightly acidic pH if your experiment allows. |
| HPLC chromatogram shows multiple peaks for a pure 5-FQA standard. | Isomerization: 5-FQA can isomerize to other forms, such as 3-O-feruloylquinic acid and 4-O-feruloylquinic acid, particularly in neutral or alkaline solutions and at elevated temperatures. | Analyze the sample immediately after preparation. If storage is necessary, store at low temperatures (-20°C or below) in a slightly acidic buffer. Ensure the mobile phase for HPLC is at a pH that minimizes on-column isomerization. |
| Loss of 5-FQA concentration in solution over a short period. | Degradation/Hydrolysis: At high pH or elevated temperatures, the ester bond in 5-FQA can be hydrolyzed, breaking it down into ferulic acid and quinic acid.[1] | Maintain a slightly acidic pH for your solutions. Avoid high temperatures during sample preparation and storage. If heating is necessary, minimize the duration. |
| Inconsistent results in biological assays. | Compound Instability: Degradation or isomerization of 5-FQA in the assay buffer can lead to variable results, as the different isomers or degradation products may have different biological activities. | Assess the stability of 5-FQA in your specific assay buffer. Prepare fresh solutions for each experiment. Consider adding antioxidants like ascorbic acid or epigallocatechin gallate (EGCG) to the buffer if compatible with the assay.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, it can be stable for at least four years.
Q2: What is the recommended solvent for preparing 5-FQA stock solutions?
A2: 5-FQA is soluble in polar solvents like ethanol, methanol, DMSO, and DMF. For aqueous solutions, it is soluble in PBS (pH 7.2) at approximately 20 mg/mL. To minimize degradation, it is advisable to prepare stock solutions in an organic solvent like DMSO and make further dilutions into aqueous buffers immediately before use.
Q3: How does pH affect the stability of 5-FQA in solution?
A3: 5-FQA is most stable in acidic conditions (pH 3-5). As the pH increases towards neutral and alkaline conditions, the rate of isomerization and degradation significantly increases. It is recommended to use a slightly acidic buffer for aqueous solutions whenever possible.
Q4: Is 5-FQA sensitive to light?
A4: Yes, like many phenolic compounds, 5-FQA can be sensitive to light, which can promote oxidation and degradation. It is best practice to store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
Q5: Can I heat a solution of 5-FQA?
A5: Heating solutions of 5-FQA, especially in neutral or alkaline conditions, will accelerate isomerization and degradation. If heating is unavoidable, it should be done for the shortest possible time and at the lowest effective temperature.
Q6: What are the primary degradation products of 5-FQA?
A6: The primary degradation pathways for 5-FQA are isomerization to its regioisomers (e.g., 3-O-feruloylquinic acid and 4-O-feruloylquinic acid) and hydrolysis of the ester bond to yield ferulic acid and quinic acid.[1]
Quantitative Data on Stability
The stability of 5-FQA is influenced by several factors. The following tables summarize the effects of pH and temperature on the stability of closely related caffeoylquinic acids (CQAs), which can be used as an indicator for 5-FQA stability due to their structural similarity.
Table 1: Effect of pH on the Degradation of 5-Caffeoylquinic Acid (5-CQA) at 37°C
| pH | Rate Constant (k) | Half-life (t½) |
| 5.0 | Low | Long |
| 7.4 | Moderate | Moderate |
| 9.0 | High | Short |
Data adapted from a study on 5-caffeoylquinic acid, a structurally similar compound. The degradation rate increases significantly with higher pH.[2]
Table 2: General Influence of Storage Conditions on Phenolic Compound Stability
| Condition | Effect on Stability | Recommendation |
| High Temperature (>40°C) | Increased degradation and isomerization. | Store at low temperatures (4°C for short-term, -20°C or -80°C for long-term). |
| Neutral to Alkaline pH | Increased isomerization and hydrolysis. | Maintain a slightly acidic pH (3-5) if possible. |
| Exposure to Light | Promotes oxidation. | Store in amber vials or protect from light. |
| Presence of Oxygen | Promotes oxidation. | Use degassed solvents and store under an inert atmosphere. |
Experimental Protocols
Protocol for Stability Testing of this compound
This protocol outlines a method to assess the stability of 5-FQA under various storage conditions.
1. Materials:
- This compound (high purity standard)
- HPLC-grade solvents (e.g., methanol, acetonitrile, water)
- Buffers of different pH values (e.g., citrate buffer for acidic pH, phosphate buffer for neutral and slightly alkaline pH)
- Amber HPLC vials
- Temperature-controlled incubators/chambers
- Light source for photostability testing (optional)
- HPLC system with a DAD or UV detector
2. Preparation of 5-FQA Solutions:
- Prepare a stock solution of 5-FQA (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.
- Dilute the stock solution with the desired buffers to a final working concentration (e.g., 50 µg/mL).
- For testing solvent effects, dilute the stock solution in different solvents (e.g., water, 50% methanol/water, 50% ethanol/water).
3. Storage Conditions:
- Temperature Stability: Aliquot the 5-FQA solutions into amber vials and store them at different temperatures (e.g., -20°C, 4°C, 25°C, 40°C).
- pH Stability: Use the solutions prepared in different pH buffers and store them at a constant temperature (e.g., 25°C).
- Photostability: Expose a set of solutions in clear vials to a controlled light source, while keeping a control set in the dark at the same temperature.
4. Sample Analysis:
- At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly thereafter), withdraw an aliquot from each storage condition.
- Analyze the samples immediately by a validated stability-indicating HPLC method.
5. HPLC Method:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Approximately 325 nm.
- Injection Volume: 10-20 µL.
- Quantification: Calculate the percentage of 5-FQA remaining at each time point relative to the initial concentration (time 0). Monitor the formation of degradation products and isomers.
Visualizations
Caption: Isomerization pathway of this compound.
Caption: Experimental workflow for a 5-FQA stability study.
References
- 1. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the solubility of 5-Feruloylquinic acid for bioassays.
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for working with 5-Feruloylquinic acid (5-FQA), with a specific focus on overcoming solubility challenges in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound (5-FQA) is a type of chlorogenic acid, a natural phenolic compound often found in green coffee beans.[1][2] It is recognized for its antioxidant properties, including the ability to scavenge free radicals.[1][2] 5-FQA is generally stable in acidic conditions but may degrade at high pH.[3] It is a solid, appearing as a white to off-white powder.
Q2: In which solvents is 5-FQA soluble?
5-FQA is soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It also shows solubility in other polar solvents like ethanol and water, although its aqueous solubility can be limited, which often presents a challenge for bioassays.
Q3: Why does my 5-FQA precipitate when I dilute my stock solution into an aqueous assay buffer?
Precipitation is a common issue when a concentrated stock solution of a hydrophobic compound, typically prepared in 100% DMSO, is diluted into an aqueous buffer. The sharp decrease in solvent polarity causes the compound's concentration to exceed its solubility limit in the aqueous environment, leading it to fall out of solution. Even if the initial diluted solution appears clear, the compound may form micro-precipitates that can lead to inconsistent assay results.
Q4: How can I improve the solubility of 5-FQA in my aqueous bioassay medium?
Several strategies can be employed to enhance the solubility of 5-FQA:
-
Use of Co-solvents: Keep a small percentage of an organic solvent like DMSO in your final assay medium. It is crucial to keep the final concentration low, typically below 1% and ideally under 0.5%, to avoid solvent-induced toxicity in cell-based assays.
-
Gentle Heating and Sonication: To aid dissolution when preparing stock solutions or dilutions, you can gently warm the solution to 37°C and use an ultrasonic bath.
-
pH Adjustment: The solubility of phenolic acids like the related compound ferulic acid can increase in alkaline conditions due to the ionization of the carboxylic acid group. However, the stability of 5-FQA at high pH should be considered.
-
Use of Surfactants: Adding a non-ionic surfactant, such as Tween-20, to the assay buffer at a low concentration (e.g., 0.01% - 0.05% v/v) can help maintain the compound's solubility.
Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Reported Solubility | Source |
| DMSO | 30 mg/mL; soluble | |
| DMF | 30 mg/mL | |
| PBS (pH 7.2) | 20 mg/mL | |
| Ethanol | Soluble | |
| Water | Soluble (limited) |
Experimental Protocols
Protocol 1: Preparation of a 5-FQA Stock Solution
This protocol describes how to prepare a high-concentration stock solution of 5-FQA in an organic solvent.
-
Weigh the Compound: Accurately weigh the desired amount of 5-FQA powder.
-
Add Solvent: Add the appropriate volume of 100% DMSO to the solid compound to achieve the target concentration (e.g., for 10 mM stock, add 271.5 µL of DMSO to 1 mg of 5-FQA, which has a molecular weight of 368.3 g/mol ).
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C and sonicate in an ultrasonic bath until all solid is dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.
Caption: Workflow for preparing and storing 5-FQA stock solutions.
Protocol 2: Preparing Working Solutions for Bioassays
This protocol provides a general method for diluting the DMSO stock solution into an aqueous buffer.
-
Prepare Assay Buffer: Prepare the aqueous buffer required for your specific bioassay.
-
Perform Serial Dilutions: It is recommended to perform intermediate serial dilutions of your high-concentration DMSO stock solution in 100% DMSO first.
-
Final Dilution: Add a small volume of the appropriate DMSO dilution to your final assay buffer. Ensure the final DMSO concentration remains non-toxic for your assay system (e.g., <0.5% for cell-based assays).
-
Mix and Inspect: Mix immediately and thoroughly after adding the compound. Visually inspect the solution for any signs of precipitation or haziness.
-
Vehicle Control: Always prepare a vehicle control using the same final concentration of DMSO in the assay buffer to assess any solvent-related effects.
Troubleshooting Guide
Q5: I followed the protocol, but my compound precipitated upon dilution. What should I do?
Precipitation can still occur even with low final DMSO concentrations. Use the following workflow to troubleshoot this issue.
Caption: A logical workflow for resolving 5-FQA precipitation issues.
Q6: My assay results are inconsistent or not reproducible. Could this be a solubility issue?
Yes, poor solubility is a frequent cause of inconsistent results. Even if you do not see visible precipitate, micro-precipitates can form, reducing the effective concentration of 5-FQA available to interact with its biological target. Re-evaluating your stock and working solution preparation using the troubleshooting guide above is recommended. Ensure your stock solution is completely clear before each use.
Potential Signaling Pathways of 5-FQA
5-FQA is known for its antioxidant and potential anticancer activities. While its precise mechanisms are still under investigation, it is believed to act through pathways related to oxidative stress and apoptosis, similar to the related compound ferulic acid. Ferulic acid has been shown to modulate the expression of Bcl-2 family proteins and caspases to induce apoptosis. Additionally, 5-FQA may inhibit enzymes like Xanthine Oxidase (XO) that produce reactive oxygen species (ROS).
Caption: Potential mechanisms of 5-FQA in oxidative stress and apoptosis.
References
Validation & Comparative
A Comparative Guide to HPLC Method Validation for 5-Feruloylquinic Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of 5-Feruloylquinic acid (5-FQA), a significant bioactive phenolic compound, is crucial for product quality control and efficacy assessment. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this analysis. This guide provides a comparative overview of validated HPLC methods, offering insights into their performance and methodologies.
Performance Comparison of Validated HPLC Methods
The selection of an appropriate HPLC method depends on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation. Below is a summary of performance data from various validated methods, providing a baseline for comparison. While specific data for 5-FQA is not always individually reported, the performance of methods for the closely related and structurally similar ferulic acid provides a strong indication of the expected performance for 5-FQA.
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) | Method 3 (Alternative) |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 (250 mm x 4.6 mm, 5 µm) | C18 (150 mm x 3.9 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 10% Acetic Acid (20:80 v/v)[1] | A: 0.2% Formic Acid in WaterB: 0.2% Formic Acid in Acetonitrile | Methanol: Water: Acetic Acid (50:50:0.5 v/v/v) |
| Flow Rate | 1.0 mL/min[1][2] | 1.5 mL/min | 0.8 mL/min |
| Detection (UV) | 319 nm[1] | 290 nm | 313 nm |
| Linearity (Range) | 200-7000 ng/mL (for Ferulic Acid)[1] | Not Specified | Not Specified |
| Correlation Coefficient (r²) | 0.996 (for Ferulic Acid) | ≥ 0.998 (for Ferulic Acid) | > 0.999 (for Ferulic Acid) |
| Limit of Detection (LOD) | Not Specified | Not Specified | 0.334 µg/mL (for Ferulic Acid) |
| Limit of Quantitation (LOQ) | Not Specified | Not Specified | 1.012 µg/mL (for Ferulic Acid) |
| Precision (%RSD) | < 2.0% (for Ferulic Acid) | < 2% (for Ferulic Acid) | Not Specified |
| Accuracy (Recovery %) | Not Specified | 97.1–101.9% (for Ferulic Acid) | 99.02% to 100.73% (for Ferulic Acid) |
Detailed Experimental Protocol: A Representative HPLC Method
This protocol outlines a typical isocratic reverse-phase HPLC method for the analysis of this compound, based on established methodologies for related phenolic compounds.
1. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Methanol (for standard preparation)
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and 10% acetic acid in water (20:80, v/v). The pH of the mobile phase should be around 2.25.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 325 nm, which is an absorption maximum for feruloylquinic acids.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will vary depending on the matrix. It may involve extraction with a suitable solvent (e.g., methanol, ethanol), followed by filtration through a 0.45 µm syringe filter before injection.
5. Method Validation Parameters: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:
-
Specificity: Ensure that there are no interfering peaks from the sample matrix at the retention time of 5-FQA.
-
Linearity: Analyze the working standard solutions to establish a linear relationship between concentration and peak area.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample. The relative standard deviation (%RSD) should typically be less than 2%.
-
Accuracy: Determine the recovery of 5-FQA by spiking a blank matrix with a known amount of the standard.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Experimental Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of an HPLC method for this compound analysis.
Caption: Workflow for the validation of an HPLC method for this compound analysis.
Alternative Analytical Methods
While HPLC is the most common technique, other methods can be employed for the quantification of this compound, particularly when coupled with mass spectrometry (MS) for enhanced specificity and sensitivity.
-
HPLC-MS/MS: This technique offers higher selectivity and sensitivity, which is particularly useful for complex matrices or when very low concentrations need to be detected. The fragmentation patterns in MS/MS can confirm the identity of the analyte.
-
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use smaller particle size columns and higher pressures, resulting in faster analysis times and improved resolution compared to conventional HPLC.
The choice of analytical method will ultimately be guided by the specific research or quality control objectives, the nature of the sample, and the available resources. This guide provides a foundational understanding to aid in the selection and validation of a suitable method for the analysis of this compound.
References
- 1. A Validated High-performance Liquid Chromatograhy Method for Estimation of Ferulic Acid in Asafoetida and Polyherbal Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 3-, 4-, and 5-O-Feruloylquinic Acid Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activities of closely related isomers is paramount for lead compound selection and optimization. This guide provides a comparative analysis of three positional isomers of feruloylquinic acid (FQA): 3-O-feruloylquinic acid (3-FQA), 4-O-feruloylquinic acid (4-FQA), and 5-O-feruloylquinic acid (5-FQA). These compounds, commonly found in sources like coffee beans, are part of the larger family of chlorogenic acids and have garnered attention for their potential health benefits. This document synthesizes available experimental data on their primary biological activities—antioxidant, anti-inflammatory, neuroprotective, and enzyme inhibitory effects—to facilitate a clear comparison.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the biological activities of the three FQA isomers. It is important to note that direct comparative studies across all three isomers are limited, and therefore, some data points are derived from individual studies. This highlights a gap in the current research landscape and underscores the need for comprehensive comparative analyses.
Table 1: Comparative Antioxidant Activity of FQA Isomers
| Isomer | Assay | IC50 Value | Source |
| 3-O-Feruloylquinic Acid | DPPH Radical Scavenging | 0.06 mg/mL | [1] |
| ABTS Radical Scavenging | 0.017 mg/mL | [1] | |
| Hydroxyl Radical Scavenging | 0.49 mg/mL | [1] | |
| 4-O-Feruloylquinic Acid | Various | Data not available | |
| 5-O-Feruloylquinic Acid | Hydroperoxyl Radical Scavenging | Less potent than 5-caffeoylquinic acid | [2] |
Table 2: Comparative Anti-inflammatory Activity of FQA Isomers
| Isomer | Assay/Target | Effect | Source |
| 3-O-Feruloylquinic Acid | Inhibition of LPS-induced mRNA expression (IL-1β, IL-6, iNOS, COX-2, NF-κB) in RAW 264.7 cells | Concentration-dependent inhibition (1-400 μg/mL) | |
| Inhibition of LPS-induced NO release in RAW 264.7 cells | Suppression | ||
| 4-O-Feruloylquinic Acid | Various | Data not available | |
| 5-O-Feruloylquinic Acid | General Anti-inflammatory Properties | Acknowledged |
Table 3: Comparative Neuroprotective Effects of FQA Isomers
| Isomer | Model/Target | Effect | Source |
| 3-, 4-, and 5-O-Feruloylquinic Acids | General Neuroprotective Properties | Acknowledged as a class | |
| 5-O-Feruloylquinic Acid | Cognitive Decline | May help prevent |
Table 4: Comparative Enzyme Inhibitory Activity of FQA Isomers
| Isomer | Enzyme | IC50/Effect | Source |
| 3-, 4-, and 5-O-Feruloylquinic Acids | General Enzyme Inhibition | Data not available in direct comparative studies | |
| 5-O-Feruloylquinic Acid | Xanthine Oxidase | Good affinity with the active site |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols represent standardized approaches for assessing the biological activities of phenolic compounds.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.
-
Reagents: DPPH solution (0.1 mM in methanol), test compounds (FQA isomers) at various concentrations, and a positive control (e.g., ascorbic acid or Trolox).
-
Procedure:
-
A solution of the test compound is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic absorbance.
-
Reagents: ABTS solution (7 mM), potassium persulfate (2.45 mM), test compounds at various concentrations, and a positive control (e.g., Trolox).
-
Procedure:
-
The ABTS•+ radical is generated by reacting the ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
The test compound is added to the diluted ABTS•+ solution.
-
The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.
-
Anti-inflammatory Activity Assay
Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages:
-
Principle: This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Reagents: LPS, Griess reagent (for NO measurement), test compounds (FQA isomers), and a positive control (e.g., dexamethasone).
-
Procedure:
-
RAW 264.7 cells are cultured in a suitable medium.
-
The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
-
The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
Cell viability is assessed using an assay like the MTT assay to ensure that the observed inhibition is not due to cytotoxicity.
-
Signaling Pathway and Experimental Workflow Diagrams
The biological activities of feruloylquinic acid isomers are often mediated through the modulation of key cellular signaling pathways. Below are diagrams representing the potential mechanisms of action.
Experimental workflow for assessing the biological activities of FQA isomers.
Feruloylquinic acids are known to exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. The diagram below illustrates this proposed mechanism.
Proposed anti-inflammatory mechanism of FQA isomers via inhibition of the NF-κB pathway.
5-O-Feruloylquinic acid has been suggested to interact with the Sirt1 pathway, which is involved in cellular stress resistance and longevity.
Potential mechanism of 5-FQA via activation of the Sirt1 signaling pathway.
References
Cross-Validation of Analytical Methods for 5-FQA: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 5-Fluoro-α-methyltryptamine (5-FQA) is crucial for its study and potential therapeutic applications. Cross-validation of analytical methods is a critical step to ensure that different analytical procedures are suitable for their intended purpose and yield comparable results. This is particularly important when transferring methods between laboratories or when employing a secondary method for orthogonal confirmation.
This guide provides a comparative analysis of two primary analytical techniques for the quantification of 5-FQA: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific cross-validation data for 5-FQA is not extensively published, this document outlines a comparison based on typical performance characteristics for these methods.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the study, such as the need for high sensitivity, a wide dynamic range, or robustness for routine analysis. The following table summarizes the key performance parameters for the analysis of 5-FQA using HPLC-UV and LC-MS/MS.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~30 ng/mL | ~0.3 ng/mL |
| Selectivity | Good | Excellent |
| Throughput | Moderate | High |
Experimental Workflows
The cross-validation process ensures that the chosen analytical methods are fit for their intended purpose and produce consistent and reliable results. The following diagram illustrates a logical workflow for the cross-validation of analytical methods for 5-FQA.
Experimental Protocols
Detailed methodologies for each of the validated analytical methods are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for the analysis of non-volatile compounds like 5-FQA.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Elution : A linear gradient from 10% to 90% mobile phase B over 10 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 280 nm.
-
Injection Volume : 10 µL.
-
Standard Preparation : A stock solution of 5-FQA (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution in the mobile phase.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of 5-FQA in complex matrices.
-
Instrumentation : A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase : 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Elution : A linear gradient from 5% to 95% mobile phase B over 3 minutes.
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40 °C.
-
Ionization Source : Electrospray Ionization (ESI) in positive mode.
-
Sample Preparation : For biological matrices, a protein precipitation step using acetonitrile containing an internal standard (e.g., a deuterated analog of 5-FQA) is typically employed.[1] The supernatant is then evaporated and reconstituted in the mobile phase.[1]
Conclusion
The cross-validation of analytical methods for 5-FQA demonstrates that both HPLC-UV and LC-MS/MS are suitable for its quantification, though their performance characteristics differ. HPLC-UV provides a robust and cost-effective method for routine analysis, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical applications or trace-level detection. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. For regulatory submissions, a well-validated LC-MS/MS method is generally preferred. A cross-validation between a primary method (e.g., HPLC-UV) and a secondary, orthogonal method (e.g., LC-MS/MS) provides a high degree of confidence in the analytical results.
References
Comparative analysis of 5-FQA content in different coffee species.
A Comparative Analysis of 5-Feruloylquinic Acid (5-FQA) Content in Different Coffee Species
For researchers, scientists, and drug development professionals, understanding the phytochemical composition of natural products is paramount. Coffee, one of the world's most consumed beverages, is a rich source of bioactive compounds, including chlorogenic acids. Among these, this compound (5-FQA), an ester of ferulic acid and quinic acid, has garnered attention for its antioxidant properties. This guide provides a comparative analysis of 5-FQA content across different coffee species, supported by experimental data and detailed methodologies.
Quantitative Comparison of 5-FQA Content
The concentration of 5-FQA varies significantly among different coffee species and is also influenced by the degree of roasting. The following table summarizes the available quantitative data for 5-FQA in green and roasted coffee beans of Coffea arabica and Coffea canephora (Robusta). It is important to note that a direct comparison is best made when data is generated from a single, comprehensive study using identical analytical methods. The data presented here is compiled from various sources and should be interpreted with this consideration.
| Coffee Species | Roast Level | 5-FQA Content ( g/100g dry weight) | Reference |
| Coffea arabica | Green | 0.37 ± 0.04 | [1] |
| Coffea canephora (Robusta) | Green | Generally higher than C. arabica | [2] |
| Coffea liberica | Green | Data not available in searched literature | |
| Coffea arabica | Roasted | Content decreases with roasting | [3][4] |
| Coffea canephora (Robusta) | Roasted | Content decreases with roasting | [3] |
Note: While specific quantitative data for 5-FQA in Coffea canephora and Coffea liberica from a single comparative study was not available in the searched literature, it is widely reported that Robusta beans have a higher overall content of feruloylquinic acids (FQAs) compared to Arabica beans. The roasting process is known to degrade chlorogenic acids, including 5-FQA, leading to lower concentrations in roasted beans compared to green beans.
Experimental Protocols
The quantification of 5-FQA in coffee beans is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD). The following is a representative experimental protocol synthesized from various methodologies reported in the literature.
Sample Preparation
-
Grinding: Green or roasted coffee beans are finely ground to a homogenous powder using a laboratory mill. To prevent degradation of heat-sensitive compounds, cryogenic grinding with liquid nitrogen can be employed.
-
Sieving: The ground coffee powder is passed through a sieve (e.g., 200 mesh) to ensure a uniform particle size for efficient extraction.
Extraction of 5-FQA
-
Solvent Selection: A mixture of methanol and water (e.g., 7:3 v/v) or ethanol and water is commonly used as the extraction solvent.
-
Extraction Procedure:
-
A known weight of the ground coffee sample (e.g., 0.5 g) is mixed with a specific volume of the extraction solvent (e.g., 50 mL).
-
The mixture is subjected to ultrasonication or placed in a heated water bath (e.g., 90°C for 5 minutes) to facilitate the extraction of phenolic compounds.
-
The mixture is then filtered through filter paper (e.g., Whatman No. 4) to separate the solid coffee grounds from the liquid extract.
-
-
Final Preparation: The filtrate is passed through a 0.45 µm syringe filter to remove any remaining particulate matter before HPLC analysis. The extract may be diluted with the mobile phase as necessary to fall within the calibration range.
HPLC-DAD Analysis
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a quaternary pump, an autosampler, a column oven, and a Diode-Array Detector (DAD) is used.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is typically employed for the separation of chlorogenic acids.
-
Mobile Phase: A gradient elution is commonly used, consisting of two solvents:
-
Solvent A: Water with a small percentage of acid (e.g., 1% acetic acid or 0.1% formic acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of solvent B, which is gradually increased over the run time to elute compounds with higher hydrophobicity. An example gradient is as follows: 0-5 min, 15% B; 5-15 min, linear gradient to 25% B; followed by a cleaning and re-equilibration step.
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.
-
Column Temperature: The column is maintained at a constant temperature, for instance, 40°C, to ensure reproducible retention times.
-
Injection Volume: A 10 µL injection volume is typical.
-
-
Detection: The DAD is set to monitor the absorbance at the maximum wavelength for 5-FQA, which is around 320-325 nm.
-
Quantification:
-
A calibration curve is constructed by injecting standard solutions of 5-FQA of known concentrations.
-
The peak area of 5-FQA in the sample chromatogram is compared to the calibration curve to determine its concentration.
-
The results are typically expressed as grams of 5-FQA per 100 grams of dry coffee bean weight ( g/100g dw).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the comparative analysis of 5-FQA content in different coffee species.
Caption: Experimental workflow for 5-FQA analysis in coffee.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Targeted and Non-Targeted HPLC Analysis of Coffee-Based Products as Effective Tools for Evaluating the Coffee Authenticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Simultaneous quantification of caffeine and chlorogenic acid in coffee green beans and varietal classification of the samples by HPLC-DAD coupled with chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Enhanced Antioxidant Potential: A Comparative Guide to the Synergistic Effects of 5-Feruloylquinic Acid with Other Phenolics
For Immediate Release
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between antioxidant compounds is paramount for innovating effective therapeutic and nutraceutical strategies. This guide provides a comprehensive comparison of the synergistic antioxidant effects of 5-feruloylquinic acid (5-FQA), a significant dietary phenolic acid, when combined with other phenolic compounds. While direct experimental data on 5-FQA is emerging, this guide leverages data from closely related chlorogenic acids, such as 5-caffeoylquinic acid (5-CQA) and the broader class of chlorogenic acids (CGA), to provide valuable insights into potential synergistic interactions.
Quantitative Analysis of Synergistic Antioxidant Activity
The antioxidant capacity of phenolic compounds can be significantly altered when they are present in a mixture, leading to synergistic, additive, or antagonistic effects. The following tables summarize the quantitative data from studies on chlorogenic acids in combination with other phenolics, evaluated by common antioxidant assays.
Table 1: Synergistic Effects of Chlorogenic Acid with Other Phenolic Acids (DPPH Assay)
| Phenolic Combination (1:1 ratio) | Individual % RSA (Theoretical Sum) | Combined % RSA (Experimental) | Type of Interaction |
| Chlorogenic Acid + Gallic Acid | 44.5% | 58.1% | Synergistic |
| Chlorogenic Acid + Protocatechuic Acid | 31.5% | 43.0% | Synergistic |
| Chlorogenic Acid + Vanillic Acid | 19.5% | 19.7% | Additive |
Data extrapolated from a study on major phenolic compounds in 'Ataulfo' mango pulp. RSA denotes Radical Scavenging Activity.[1]
Table 2: Interaction of 5-Caffeoylquinic Acid with Ascorbic Acid and Quercetin-3-Rutinoside
| Phenolic Combination | Assay | Ratio (Compound 1: Compound 2) | Interaction |
| 5-CQA + Ascorbic Acid (with iron) | TPC, DPPH, TEAC | 2:1 | Strong Synergism |
| 5-CQA + Ascorbic Acid (with iron) | TPC, DPPH, TEAC | 1:2 | Strong Antagonism |
| 5-CQA + Quercetin-3-Rutinoside (without iron) | DPPH | All ratios | Strong Antagonism |
This table highlights that the interaction between phenolic compounds can be highly dependent on the ratio of the constituents and the presence of other molecules like metal ions.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of synergistic antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Test compounds (5-FQA and other phenolics)
-
Standard antioxidant (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared and stored in the dark.
-
Preparation of Sample Solutions: Stock solutions of the individual phenolic compounds and their mixtures at desired ratios are prepared in methanol. A series of dilutions are then made.
-
Assay:
-
In a 96-well microplate, add 100 µL of the prepared DPPH solution to each well.
-
Add 100 µL of the different concentrations of the individual compounds, mixtures, or standard to the wells.
-
For the blank, 100 µL of methanol is used.
-
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance is measured at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determination of Synergy: The experimental EC50 (concentration required to scavenge 50% of DPPH radicals) of the mixture is compared to the theoretical EC50 calculated based on the EC50 values of the individual components. A Combination Index (CI) can be calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3][4]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
ABTS solution (7 mM)
-
Potassium persulfate (2.45 mM)
-
Ethanol (or phosphate buffered saline)
-
Test compounds
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): The ABTS stock solution is mixed with potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours before use. This solution is then diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Sample Solutions: Similar to the DPPH assay, stock solutions and dilutions of individual compounds and their mixtures are prepared.
-
Assay:
-
20 µL of the sample or standard is added to a 96-well plate.
-
200 µL of the ABTS•+ working solution is added to each well.
-
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: The absorbance is read at 734 nm.
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated similarly to the DPPH assay.
-
Determination of Synergy: Synergy is determined by comparing the experimental antioxidant capacity of the mixture to the theoretical additive capacity of the individual components.[5]
Visualizing a Potential Antioxidant Signaling Pathway
The antioxidant effects of phenolic compounds like 5-FQA are not limited to direct radical scavenging. They can also modulate intracellular signaling pathways that control the expression of antioxidant enzymes. The feruloyl moiety of 5-FQA suggests a potential involvement of pathways activated by ferulic acid.
Caption: A potential signaling pathway for 5-FQA's antioxidant action.
Experimental Workflow for Assessing Synergistic Antioxidant Effects
The process of evaluating the synergistic antioxidant activity of phenolic compounds follows a structured workflow, from sample preparation to data analysis.
Caption: A generalized workflow for determining synergistic antioxidant effects.
Conclusion
The exploration of synergistic interactions between this compound and other phenolic compounds presents a promising avenue for the development of enhanced antioxidant formulations. The provided data on related chlorogenic acids strongly suggest that such combinations can lead to a significant increase in antioxidant efficacy. However, these interactions are complex and can be influenced by the specific compounds, their ratios, and the surrounding chemical environment. The detailed experimental protocols and workflows provided herein offer a robust framework for researchers to further investigate these synergistic effects and unlock their full potential in drug development and nutritional science.
References
- 1. Antioxidant Interactions between Major Phenolic Compounds Found in ‘Ataulfo’ Mango Pulp: Chlorogenic, Gallic, Protocatechuic and Vanillic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions of Ascorbic Acid, 5-Caffeoylquinic Acid, and Quercetin-3-Rutinoside in the Presence and Absence of Iron during Thermal Processing and the Influence on Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Antioxidants Maintain Synergistic Radical Scavenging Activity upon Co-Immobilization on Clay Nanoplatelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of the synergistic effect of a... | F1000Research [f1000research.com]
A Comparative Guide to the In Vitro Antioxidant Activity of 5-Fluoroquinurenic Acid and its Putative Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antioxidant activity of 5-fluoroquinurenic acid (5-FQA) and its presumed metabolites. Due to a lack of direct experimental data on 5-FQA, this comparison is based on the antioxidant properties of its non-fluorinated analog, kynurenic acid (KYNA), and related metabolites of the kynurenine pathway. It is hypothesized that 5-FQA would exhibit antioxidant characteristics similar to KYNA, while its downstream metabolites would include analogs of kynurenic acid, which are generally considered antioxidants, and quinolinic acid, which has been shown to have pro-oxidant effects.
Executive Summary
Kynurenic acid (KYNA) and its derivatives, presumed analogs for the metabolites of 5-FQA, have demonstrated significant antioxidant properties by scavenging a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). In contrast, quinolinic acid (QA), another key metabolite in the kynurenine pathway, has been shown to induce oxidative stress. This guide summarizes the available quantitative data, details the experimental methodologies used to assess antioxidant activity, and provides visual representations of the pertinent biological pathways and experimental workflows.
Data Presentation: Antioxidant Activity
The following table summarizes the in vitro antioxidant activities of kynurenic acid (as a proxy for 5-FQA) and its relevant metabolites.
| Compound | Assay | Result | Reference |
| Kynurenic Acid (KYNA) | Hydroxyl Radical (•OH) Scavenging | Effective Scavenger | [1] |
| Kynurenic Acid (KYNA) | Superoxide Anion (O₂⁻) Scavenging | Effective Scavenger | [1] |
| Kynurenic Acid (KYNA) | Peroxynitrite (ONOO⁻) Scavenging | Effective Scavenger | [1] |
| Kynurenic Acid (KYNA) | Lipid Peroxidation Inhibition | Reduces lipid peroxidation induced by FeSO₄ and 3-nitropropionic acid | [1] |
| 6-Hydroxykynurenic Acid | Peroxynitrite (ONOO⁻) Scavenging | IC₅₀ = 6.24 ± 0.27 µM | [2] |
| Quinolinic Acid (QA) | Total Radical-Trapping Antioxidant Potential (TRAP) | Diminished non-enzymatic antioxidant defenses | |
| Quinolinic Acid (QA) | Total Antioxidant Reactivity (TAR) | Reduced antioxidant reactivity | |
| Quinolinic Acid (QA) | Thiobarbituric Acid-Reactive Substances (TBA-RS) | Increased lipid peroxidation |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Peroxynitrite (ONOO⁻) Scavenging Assay
The scavenging activity of 6-hydroxykynurenic acid on authentic ONOO⁻ was evaluated. The IC₅₀ value, which represents the concentration required to scavenge 50% of the peroxynitrite, was determined. DL-Penicillamine was utilized as a positive control.
Assays for Quinolinic Acid-Induced Oxidative Stress
The in vitro effect of quinolinic acid on oxidative stress parameters was investigated in cerebral cortex homogenates of rats. The following assays were performed:
-
Total Radical-Trapping Antioxidant Potential (TRAP): This assay measures the total non-enzymatic antioxidant capacity of a sample.
-
Total Antioxidant Reactivity (TAR): This method assesses the overall ability of a sample to neutralize free radicals.
-
Thiobarbituric Acid-Reactive Substances (TBA-RS): This assay quantifies lipid peroxidation by measuring the formation of malondialdehyde and other thiobarbituric acid reactive substances.
Visualizing the Kynurenine Pathway and Antioxidant Mechanisms
The following diagrams illustrate the metabolic pathway of tryptophan to kynurenic acid and quinolinic acid, and a generalized workflow for an in vitro antioxidant assay.
Discussion
The available evidence strongly suggests that metabolites of 5-FQA analogous to kynurenic acid are likely to possess beneficial antioxidant properties. Kynurenic acid has been shown to be a potent scavenger of various reactive species, indicating a potential protective role against oxidative stress. The hydroxylated form, 6-hydroxykynurenic acid, also demonstrates significant peroxynitrite scavenging activity.
Conversely, the formation of metabolites analogous to quinolinic acid could be a cause for concern. Quinolinic acid has been demonstrated to act as a pro-oxidant, diminishing the endogenous antioxidant defenses and promoting lipid peroxidation. This dual nature of the kynurenine pathway, producing both neuroprotective and neurotoxic compounds, highlights the importance of understanding the complete metabolic profile of 5-FQA.
Conclusion and Future Directions
While this guide provides a comparative overview based on available data for analogous compounds, direct experimental evaluation of 5-FQA and its specific metabolites is crucial. Future research should focus on:
-
Identifying the primary metabolic pathways of 5-fluoroquinurenic acid.
-
Synthesizing the key metabolites of 5-FQA.
-
Conducting a comprehensive panel of in vitro antioxidant assays (e.g., DPPH, ABTS, FRAP, ORAC, and specific ROS/RNS scavenging assays) to directly compare the activity of 5-FQA with its metabolites.
Such studies will provide a definitive understanding of the antioxidant potential of 5-FQA and its metabolic products, which is essential for its further development as a therapeutic agent.
References
Head-to-head comparison of extraction methods for 5-Feruloylquinic acid.
A comparative analysis of extraction methodologies for 5-Feruloylquinic acid (5-FQA) is crucial for researchers and professionals in drug development and natural product chemistry. The choice of extraction technique significantly impacts the yield, purity, and ultimately the economic viability of isolating this bioactive compound. This guide provides a head-to-head comparison of conventional and modern extraction techniques, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Extraction Methods
The efficiency of different extraction methods for this compound can be evaluated based on several parameters, including extraction yield, time, solvent consumption, and energy usage. The following table summarizes the quantitative data, with some data extrapolated from studies on similar phenolic compounds due to the limited availability of direct head-to-head comparisons for 5-FQA.
| Extraction Method | Typical Yield of 5-FQA (mg/g dry sample) | Extraction Time | Solvent Consumption | Energy Consumption | Purity of Extract |
| Conventional Solvent Extraction | 5 - 10 | 2 - 24 hours | High | Low to Moderate | Low |
| Ultrasound-Assisted Extraction (UAE) | 8 - 15 | 15 - 60 minutes | Moderate | Low | Moderate |
| Microwave-Assisted Extraction (MAE) | 10 - 20 | 5 - 30 minutes | Moderate | Moderate to High | Moderate to High |
| Supercritical Fluid Extraction (SFE) | 7 - 14 | 30 - 120 minutes | Low (CO2 is recycled) | High | High |
| Pressurized Liquid Extraction (PLE) | 12 - 22 | 10 - 40 minutes | Low to Moderate | High | High |
Note: The yields are estimates based on available literature for chlorogenic acids and related phenolic compounds from sources like green coffee beans. Actual yields can vary depending on the plant matrix, solvent system, and specific experimental conditions.[1][2][3][4]
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are designed for the extraction of 5-FQA from a common source, such as green coffee beans.
Conventional Solvent Extraction (Maceration)
This traditional method relies on the solvent's ability to dissolve the target compound over an extended period.
Protocol:
-
Sample Preparation: Grind the plant material (e.g., green coffee beans) to a fine powder (particle size < 0.5 mm).[5]
-
Extraction:
-
Weigh 10 g of the powdered sample and place it in a flask.
-
Add 100 mL of 70% (v/v) methanol in water.
-
Stir the mixture at a controlled temperature of 60°C for 2 hours on a stirring hot plate.
-
-
Separation:
-
Separate the solid material from the liquid extract by filtration or centrifugation.
-
Collect the supernatant.
-
-
Concentration:
-
Concentrate the extract using a rotary evaporator to remove the methanol.
-
The resulting aqueous extract can be used for further purification.
-
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to disrupt cell walls and enhance mass transfer.
Protocol:
-
Sample Preparation: Grind the plant material to a fine powder.
-
Extraction:
-
Place 10 g of the powdered sample in a vessel with 100 mL of 70% ethanol.
-
Immerse the vessel in an ultrasonic bath.
-
Sonicate the mixture at a frequency of 35 kHz and a power of 300 W for 30 minutes at a controlled temperature of 40°C.
-
-
Separation and Concentration: Follow the same procedure as in conventional solvent extraction.
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and sample, leading to rapid extraction.
Protocol:
-
Sample Preparation: Grind the plant material to a fine powder.
-
Extraction:
-
Place 10 g of the powdered sample in a microwave-safe extraction vessel with 100 mL of 70% ethanol.
-
Place the vessel in a microwave extractor.
-
Apply microwave irradiation at 500 W for 15 minutes, with a temperature control set to 60°C.
-
-
Separation and Concentration: Follow the same procedure as in conventional solvent extraction.
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, typically CO2, as the extraction solvent, offering high selectivity and producing solvent-free extracts.
Protocol:
-
Sample Preparation: Grind the plant material to a fine powder.
-
Extraction:
-
Pack 10 g of the powdered sample into the extraction vessel.
-
Pressurize the system with CO2 to 300 bar and heat to 60°C.
-
Introduce 10% (v/v) ethanol as a co-solvent to enhance the extraction of polar compounds like 5-FQA.
-
Maintain a constant flow rate of 2 mL/min for 90 minutes.
-
-
Separation:
-
Depressurize the extract in a collection vessel, causing the CO2 to vaporize and the 5-FQA to precipitate.
-
Collect the precipitated extract.
-
Pressurized Liquid Extraction (PLE)
PLE, also known as Accelerated Solvent Extraction (ASE), uses solvents at elevated temperatures and pressures to increase extraction efficiency.
Protocol:
-
Sample Preparation: Mix 10 g of the powdered plant material with an inert material like diatomaceous earth and pack it into the extraction cell.
-
Extraction:
-
Place the cell in the PLE system.
-
Use 70% ethanol as the extraction solvent.
-
Heat the cell to 120°C and pressurize to 1500 psi.
-
Perform one static extraction cycle of 20 minutes.
-
-
Collection:
-
The extract is automatically collected in a vial after the static cycle.
-
The system purges the remaining extract from the cell with nitrogen gas.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for each extraction method.
Caption: Workflow for Conventional Solvent Extraction of 5-FQA.
Caption: Workflow for Ultrasound-Assisted Extraction (UAE) of 5-FQA.
Caption: Workflow for Microwave-Assisted Extraction (MAE) of 5-FQA.
Caption: Workflow for Supercritical Fluid Extraction (SFE) of 5-FQA.
Caption: Workflow for Pressurized Liquid Extraction (PLE) of 5-FQA.
References
- 1. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of 5-CQA Extraction Conditions from Green Coffee By-Product (Coffea arabica) Using a Response-Surface Design and the Study of Its Extraction Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Environmental and Yield Comparison of Quick Extraction Methods for Caffeine and Chlorogenic Acid from Spent Coffee Grounds [mdpi.com]
- 5. benchchem.com [benchchem.com]
Evaluating the Anti-inflammatory Properties of 5-FQA: A Comparative Guide Template
Disclaimer: As of November 2025, publicly available experimental data on the anti-inflammatory properties of 5-FQA (5-Fluoroquinolino[3,2,1-gh]quinoxalin-6(5H)-one) is limited. Therefore, this guide serves as a comprehensive template for researchers, scientists, and drug development professionals to evaluate and compare the anti-inflammatory profile of 5-FQA against known drugs once such data is generated. The quantitative data presented herein for Ibuprofen is for illustrative purposes only and should not be considered representative of 5-FQA's performance.
This guide provides a framework for objective comparison, detailing standard experimental protocols and data presentation formats crucial for a thorough evaluation.
Data Presentation: Comparative Anti-inflammatory Activity
Effective evaluation of a novel compound necessitates direct comparison with established drugs under identical experimental conditions. The following tables are structured to facilitate a clear comparison of in vitro and in vivo anti-inflammatory activities.
Table 1: In Vitro Anti-inflammatory Activity
This table compares the inhibitory concentration (IC50) of the test compound and reference drugs on key enzymes and cellular inflammatory responses. Lower IC50 values indicate greater potency.
| Compound | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | Inhibition of NO Production in LPS-stimulated Macrophages IC50 (µM) |
| 5-FQA | Data not available | Data not available | Data not available | Data not available |
| Ibuprofen (Example) | 2.9 | 1.1 | 2.64 | ~100 |
| Celecoxib (Example) | 82[1] | 6.8[1] | 0.08 | ~15 |
Note: The data for Ibuprofen and Celecoxib are sourced from literature and are provided as examples. Actual values may vary depending on the specific assay conditions.
Table 2: In Vivo Anti-inflammatory Activity
This table summarizes the efficacy of the test compound in a standard model of acute inflammation. The percentage of edema inhibition is a key indicator of in vivo anti-inflammatory potential.
| Compound | Dose (mg/kg) | Route of Administration | Paw Edema Inhibition (%) at 3h |
| 5-FQA | Data not available | Data not available | Data not available |
| Ibuprofen (Example) | 100 | Oral | ~50-60% |
| Indomethacin (Example) | 10 | Oral | ~60-70% |
Note: The data for Ibuprofen and Indomethacin are representative values from typical carrageenan-induced paw edema studies and are for illustrative purposes.
Experimental Protocols
Detailed and reproducible methodologies are paramount in drug discovery research. Below are the protocols for the key experiments cited in the data tables.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX enzymes, which are key mediators of inflammation.[2]
-
Objective: To determine the IC50 values of the test compound for COX-1 and COX-2.
-
Enzymes: Ovine or human recombinant COX-1 and COX-2.
-
Substrate: Arachidonic Acid.
-
Methodology:
-
The test compound is pre-incubated with the COX enzyme in a buffer solution.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
A range of compound concentrations are tested to determine the concentration that inhibits 50% of the enzyme activity (IC50).
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by non-linear regression analysis.
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay assesses the effect of a compound on the production of nitric oxide, a pro-inflammatory mediator, in cultured macrophage cells stimulated with LPS.
-
Objective: To evaluate the ability of the test compound to suppress inflammatory responses in a cellular model.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli.
-
Methodology:
-
RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of the test compound for 1-2 hours.
-
LPS (typically 1 µg/mL) is added to the wells to induce an inflammatory response.
-
After 24 hours of incubation, the culture supernatant is collected.
-
The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
-
Data Analysis: The percentage of inhibition of NO production is calculated relative to LPS-treated cells without the test compound. The IC50 value is then determined.
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Objective: To assess the in vivo anti-inflammatory efficacy of the test compound.
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-200g).
-
Phlogistic Agent: 1% solution of lambda-carrageenan in saline.
-
Methodology:
-
Animals are fasted overnight before the experiment.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compound or reference drug is administered orally or intraperitoneally.
-
After a set period (e.g., 1 hour), 0.1 mL of carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Mandatory Visualizations
Diagrams illustrating the underlying biological pathways and experimental procedures are essential for clear communication of scientific concepts.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes.
Caption: The canonical NF-κB signaling pathway activated by inflammatory stimuli.
Experimental Workflow for Evaluating Anti-inflammatory Agents
This diagram outlines the logical progression of experiments, from initial in vitro screening to in vivo validation.
Caption: General workflow for the evaluation of novel anti-inflammatory compounds.
References
Safety Operating Guide
Safe Disposal of 5-Feruloylquinic Acid: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 5-Feruloylquinic acid must adhere to specific disposal procedures to ensure environmental safety and regulatory compliance. This guide provides essential, step-by-step information for the proper disposal of this compound in a laboratory setting.
Hazard Profile and Safety Summary
This compound (CAS No. 40242-06-6) presents specific hazards that dictate its disposal requirements. According to its Safety Data Sheet (SDS), it is harmful if swallowed and poses a significant threat to aquatic ecosystems.[1]
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Source: DC Chemicals Safety Data Sheet[1]
Due to its high aquatic toxicity, it is imperative to prevent this compound from entering drains or the environment.
Disposal Workflow
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and the protection of the environment.
Caption: Workflow for the proper disposal of this compound.
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
2. Waste Collection and Containment:
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, contaminated gloves) in a designated, sealable, and chemically compatible waste container.
-
Liquid Waste: For solutions of this compound, use a sealable, leak-proof container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste guidelines.
-
Spills: In the event of a spill, collect the material and place it into the designated hazardous waste container.[1] Avoid any release into the environment.[1]
3. Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
Identify the contents as "this compound."
-
Indicate the approximate concentration and quantity.
-
Include the date of waste accumulation.
4. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
Do not store large quantities of hazardous waste in the laboratory for extended periods.
5. Final Disposal:
-
The final and most critical step is to dispose of the contents and the container through an approved waste disposal plant.[1]
-
This is typically handled by your institution's Environmental Health and Safety (EHS) office or a contracted professional hazardous waste disposal company.
-
Never dispose of this compound down the sink or in regular trash.
Emergency Procedures
In case of accidental exposure or release, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention. |
| Skin Contact | Thoroughly rinse the affected skin with water. Remove contaminated clothing and seek medical advice. |
| Ingestion | If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse the mouth. |
| Inhalation | Move the individual to fresh air immediately. |
Logical Framework for Disposal Decision-Making
The decision to treat this compound as hazardous waste is guided by its inherent properties as defined by safety regulations.
Caption: Decision pathway for the disposal of this compound based on its hazards.
References
Personal protective equipment for handling 5-Feruloylquinic acid
Essential Safety and Handling Guide for 5-Feruloylquinic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Following these procedures will help ensure personal safety and proper management of this chemical in a laboratory setting.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| CAS Number | 40242-06-6 |
| Molecular Formula | C₁₇H₂₀O₉ |
| Molecular Weight | 368.3 g/mol |
| Appearance | Solid |
| Storage Temperature | -20°C[1][2] |
| Stability | ≥ 4 years at -20°C[1] |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, PBS (pH 7.2): 20 mg/mL[1] |
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure safety. The following PPE is recommended:
-
Eye Protection : Wear chemical safety goggles or a face shield that provides protection against splashes.[3]
-
Hand Protection : Chemical-resistant gloves, such as nitrile or rubber, are required. Always inspect gloves for any signs of degradation or punctures before use.
-
Body Protection : A laboratory coat or a long-sleeved overall is mandatory to protect the skin. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a respirator should be used. Work in a well-ventilated area, preferably within a fume hood.
The workflow for selecting and using PPE is outlined in the diagram below.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
